VU0152100
Beschreibung
Eigenschaften
IUPAC Name |
3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWGCQSCGNTKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357702 | |
| Record name | VU0152100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409351-28-6 | |
| Record name | VU0152100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the M4 Receptor Selectivity of VU0152100
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the muscarinic M4 receptor selectivity and pharmacological profile of VU0152100, a potent and selective positive allosteric modulator (PAM). This compound represents a significant tool for studying the therapeutic potential of M4 receptor modulation, particularly for neuropsychiatric disorders such as schizophrenia.[1][2][3] This document details the quantitative selectivity data, in-depth experimental methodologies, and visual representations of its mechanism of action and experimental validation.
Core Mechanism of Action
This compound is a positive allosteric modulator, meaning it does not activate the M4 receptor directly.[4] Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (B1216132) (ACh).[4] This potentiation is achieved by increasing the affinity of the M4 receptor for ACh and/or improving the efficiency of its coupling to intracellular G proteins.[3][4] The M4 receptor primarily couples to Gi/Go proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of a key signaling pathway underlines its influence on neuronal activity.
Quantitative Pharmacology and Selectivity
This compound exhibits remarkable selectivity for the human M4 muscarinic receptor. The following tables summarize the quantitative data on its potency and selectivity against other muscarinic receptor subtypes and a broader panel of G-protein coupled receptors (GPCRs).
| Parameter | Receptor | Value | Assay Type | Reference |
| Potency | ||||
| IC50 | M4 | 380 nM | Functional Assay | |
| pEC50 | Rat M4 | 6.59 ± 0.07 | Calcium Mobilization | [3] |
| Allosteric Modulation | ||||
| ACh Potency Shift | M4 | ~30-fold | GIRK-mediated Thallium Flux | [4] |
| ACh Ki Shift | M4 | 20 to 25-fold | [3H]NMS Radioligand Binding | [4] |
| Selectivity | ||||
| Activity | M1, M2, M3, M5 | Devoid of Activity | Functional Assays | [3][4] |
| Activity | Panel of 16 GPCRs | Devoid of Potentiator Activity | Functional Assays | [4] |
| Weak Antagonist Activity | Serotonin 2B Receptor | Detected | Functional Assays | [4] |
Note: Data for the broader GPCR panel was generated using VU0152099, a close structural analog of this compound.[4]
Signaling Pathway and Modulation
The following diagram illustrates the canonical signaling pathway of the M4 muscarinic receptor and the modulatory action of this compound.
Caption: M4 receptor signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following are protocols for key experiments used to characterize this compound.
Radioligand Binding Assays
This assay is used to determine if a compound binds to the orthosteric site (the same site as the endogenous ligand) or an allosteric site, and to measure its effect on the binding affinity of the primary ligand.
-
Objective: To assess if this compound displaces the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) and to determine its effect on acetylcholine (ACh) affinity.
-
Materials: Membranes from cells expressing the rat M4 receptor, [3H]NMS as the radioligand, acetylcholine, and this compound.
-
Protocol:
-
Displacement Assay: Membranes are incubated with a fixed concentration of [3H]NMS (e.g., 0.1 nM) and increasing concentrations of this compound (up to 30 µM). The potent orthosteric antagonist atropine (B194438) is used as a positive control.
-
Affinity Shift Assay: To determine the effect on ACh affinity, membranes are incubated with [3H]NMS, a fixed concentration of this compound (e.g., 10 µM), and a range of ACh concentrations.
-
Detection: Following incubation, the membranes are washed to separate bound from unbound radioligand. The amount of bound [3H]NMS is quantified using liquid scintillation counting.
-
Analysis: Data from the displacement assay are analyzed to determine if this compound competes with [3H]NMS. Data from the affinity shift assay are used to calculate the fold-shift in the inhibitory constant (Ki) of ACh in the presence of this compound.[4]
-
Functional Calcium Mobilization Assay
This cell-based functional assay measures the potentiation of the M4 receptor's response to an agonist.
-
Objective: To quantify the potentiation of ACh-induced intracellular calcium mobilization by this compound.
-
Materials: CHO or HEK cells co-expressing the M4 receptor and a G-protein that couples to phospholipase C (e.g., Gαqi5), and a calcium-sensitive fluorescent dye.
-
Protocol:
-
Cell Preparation: Cells are plated and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay: A sub-maximal (EC20) concentration of acetylcholine is added to the cells in the presence of varying concentrations of this compound.
-
Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).
-
Analysis: Concentration-response curves are generated for this compound to determine its EC50 for potentiation of the ACh response.[3]
-
In Vivo Microdialysis
This in vivo technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the neurochemical effects of a compound.
-
Objective: To determine the effect of this compound on amphetamine-induced increases in extracellular dopamine (B1211576) in brain regions like the nucleus accumbens and caudate-putamen.[1][2]
-
Materials: Laboratory rats or mice, microdialysis probes, this compound, and amphetamine.
-
Protocol:
-
Surgery: Animals are surgically implanted with a guide cannula targeting the brain region of interest.
-
Microdialysis: After recovery, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid. Samples (dialysates) are collected at regular intervals to establish a baseline dopamine level.
-
Drug Administration: this compound is administered (e.g., intraperitoneally), followed by an injection of amphetamine.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Analysis: Dopamine levels are expressed as a percentage of the baseline, allowing for the assessment of this compound's ability to reverse amphetamine-induced dopamine release.[1][2]
-
Experimental Characterization Workflow
The logical progression of experiments to define the selectivity and in vivo activity of a novel compound like this compound is critical. The following diagram outlines this workflow.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a highly selective M4 positive allosteric modulator that has been extensively characterized through a battery of in vitro and in vivo experiments. It demonstrates potentiation of the M4 receptor with minimal to no activity at other muscarinic subtypes or a wide range of other GPCRs.[4] Its ability to reverse the behavioral and neurochemical effects of amphetamine in animal models, an effect absent in M4 knockout mice, strongly supports the hypothesis that selective M4 activation is a viable strategy for developing novel antipsychotic agents.[1][2] The data and protocols presented in this guide underscore the value of this compound as a critical pharmacological tool for elucidating the role of the M4 receptor in health and disease.
References
- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
VU0152100 pharmacology and toxicology profile
An In-Depth Technical Guide on the Pharmacology and Toxicology Profile of VU0152100
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] As a research tool, it has been instrumental in elucidating the role of the M4 receptor in neuropsychiatric disorders. This document provides a comprehensive overview of the pharmacological and toxicological profile of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating relevant biological pathways and workflows.
Core Pharmacology
This compound exerts its effects by binding to an allosteric site on the M4 receptor, thereby enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] It does not possess intrinsic agonist activity but potentiates the effects of ACh.[1][2][3] This mechanism of action contributes to its high degree of selectivity for the M4 receptor over other mAChR subtypes (M1, M2, M3, and M5) and a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2][4]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various assays, demonstrating its potency and selectivity.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells expressing rM4 and Gqi5 | Rat M4 | EC50 | 380 ± 93 nM | [1][3] |
| Thallium Flux (GIRK) | HEK293 cells expressing hM4 and GIRK1/2 | Human M4 | EC50 | 1.9 ± 0.2 µM | [1] |
| Acetylcholine Affinity Shift | Membranes from cells expressing rM4 | Rat M4 | ACh Ki Shift | 20- to 25-fold reduction | [1] |
In Vivo Pharmacology
In vivo studies have primarily focused on the antipsychotic-like and cognitive-enhancing properties of this compound in rodent models.
Table 2: In Vivo Pharmacological Effects of this compound
| Animal Model | Effect | Doses | Reference |
| Amphetamine-induced hyperlocomotion (Rats) | Reversal of hyperlocomotion | 30, 56.6 mg/kg (i.p.) | [1][4][5] |
| Amphetamine-induced hyperlocomotion (Mice) | Reversal of hyperlocomotion in wild-type, no effect in M4 KO | 30 mg/kg (i.p.) | [4] |
| Cocaine-induced hyperlocomotion (Mice) | Inhibition of hyperactivity | 10 mg/kg (i.p.) | [4][6] |
| Cocaine self-administration (Mice) | Decrease in self-administration | Not specified | [6] |
| Amphetamine-induced disruption of contextual fear conditioning (Rats) | Blockade of disruption | 10, 30, 56.6 mg/kg (i.p.) | [5] |
| Amphetamine-induced disruption of prepulse inhibition (Rats) | Blockade of disruption | 10, 30, 56.6 mg/kg (i.p.) | [5] |
| Amphetamine-induced dopamine (B1211576) release in nucleus accumbens and caudate-putamen (Rats) | Reversal of increased dopamine levels | Not specified | [5][7] |
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound is centrally penetrant.[1] Following a 56.6 mg/kg intraperitoneal dose in rats, the maximum brain concentration (Cmax) was 8.8 µM, and the brain AUC0-∞ was 19.2 µM·h.[4]
Toxicology and Safety Profile
Comprehensive toxicology studies on this compound are not extensively reported in the public domain. However, available data from pharmacological studies suggest a favorable safety profile at effective doses. Notably, this compound does not induce catalepsy, a common side effect of typical antipsychotic drugs, at doses up to 100 mg/kg in rats.[1] Furthermore, it is reported to be devoid of the peripheral adverse effects commonly associated with non-selective muscarinic agonists.[4][6] An ancillary pharmacology screen against a panel of 68 GPCRs, ion channels, and transporters revealed a clean profile, suggesting a low potential for off-target effects.[1][2]
Signaling Pathways and Experimental Workflows
M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a Gi/o-coupled GPCR. Upon activation by acetylcholine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] this compound, as a PAM, enhances this signaling cascade in the presence of acetylcholine.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
A common in vivo assay to assess the antipsychotic potential of a compound is the reversal of amphetamine-induced hyperlocomotion. The following diagram illustrates the typical workflow for this experiment.
Detailed Experimental Protocols
In Vitro: Calcium Mobilization Assay
-
Objective: To determine the potency of this compound as a positive allosteric modulator of the M4 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor (rM4) and the chimeric G-protein Gqi5.[1][2]
-
Protocol:
-
CHO cells are plated in 96-well plates and grown to confluence.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 1.5 minutes).[2]
-
An EC20 concentration of acetylcholine is added to the wells.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence using a plate reader.
-
Data are normalized to the maximal response induced by a saturating concentration of acetylcholine.
-
EC50 values are calculated from the concentration-response curves.
-
In Vivo: Amphetamine-Induced Hyperlocomotion in Rats
-
Objective: To assess the antipsychotic-like efficacy of this compound.[1]
-
Animals: Male Sprague-Dawley rats.[5]
-
Apparatus: Open-field chambers equipped with photobeam sensors to automatically record locomotor activity.[2]
-
Protocol:
-
Rats are habituated to the open-field chambers for 30 minutes.[2]
-
Animals are pretreated with an intraperitoneal (i.p.) injection of vehicle or this compound (e.g., 30, 56.6, or 100 mg/kg).[1]
-
After a 30-minute pretreatment period, all rats receive a subcutaneous (s.c.) injection of amphetamine (e.g., 1 mg/kg).[1][2]
-
Locomotor activity is then recorded for 60 minutes.[2]
-
Data, such as total distance traveled or number of beam breaks, are collected and analyzed.
-
Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) is used to compare the locomotor activity of the different treatment groups.[1]
-
In Vivo: Catalepsy Assessment in Rats
-
Objective: To evaluate the potential for this compound to induce extrapyramidal side effects.
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
Rats are administered vehicle, this compound (30–100 mg/kg, i.p.), or a positive control such as haloperidol (B65202) (1.5 mg/kg, i.p.).[1]
-
At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), catalepsy is assessed.[1]
-
The "bar test" is commonly used, where the rat's forepaws are placed on a horizontal bar raised a few inches from the surface.
-
The latency for the rat to remove its paws from the bar is measured. A longer latency indicates a cataleptic state.
-
Conclusion
This compound is a valuable pharmacological tool with a well-defined in vitro and in vivo profile as a potent and selective M4 receptor PAM. Its ability to reverse behavioral and neurochemical abnormalities in preclinical models of psychosis, coupled with a favorable safety profile at effective doses, highlights the therapeutic potential of targeting the M4 receptor. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuropsychiatric disorders. Further investigation into its comprehensive toxicology and potential for clinical development is warranted.
References
- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of VU0152100 on Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vivo effects of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), on dopamine (B1211576) release. This compound has demonstrated significant potential in preclinical models for the treatment of neuropsychiatric disorders, such as schizophrenia, by modulating dopamine neurotransmission. This document summarizes key quantitative data from pivotal studies, details the experimental protocols utilized, and presents visual representations of the underlying signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working on M4-targeted therapeutics.
Introduction
Dopaminergic dysregulation is a hallmark of several central nervous system (CNS) disorders. The M4 muscarinic acetylcholine receptor is a promising therapeutic target due to its strategic location in brain regions that regulate dopamine release, including the striatum and nucleus accumbens. This compound is a highly selective M4 PAM that enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[1] In vivo studies have consistently shown that this compound can attenuate the excessive dopamine release induced by psychostimulants, suggesting its potential as an antipsychotic agent.[2][3] This guide synthesizes the current knowledge on the in vivo effects of this compound on dopamine release, with a focus on quantitative data and experimental methodologies.
Quantitative Data on Dopamine Release
The following tables summarize the key quantitative findings from in vivo microdialysis studies investigating the effects of this compound on dopamine (DA) release in rodents.
Table 1: Effect of this compound on Amphetamine-Induced Dopamine Release in Rats
| Brain Region | This compound Dose (mg/kg, i.p.) | Amphetamine Dose (mg/kg, s.c.) | Peak Amphetamine-Induced DA Increase (% Baseline) | Effect of this compound on DA Release | Reference |
| Nucleus Accumbens (NAS) | 56.6 | 1 | Not specified | Reversal of amphetamine-induced increase | [1][2] |
| Caudate-Putamen (CP) | 56.6 | 1 | Not specified | Reversal of amphetamine-induced increase | [1][2] |
Table 2: Effect of this compound on Cocaine-Induced Dopamine Release in Mice
| Brain Region | This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg) | Peak Cocaine-Induced DA Increase (% Baseline) | Effect of this compound on DA Release | Time Course of Effect | Reference |
| Striatum | 0.1, 1, 10 | 30 | 498 ± 74% | Pronounced reduction, almost abolished the increase | Reduction observed during the 60-120 min interval post-cocaine | [3] |
Experimental Protocols
This section details the methodologies employed in the key in vivo microdialysis studies cited in this guide.
In Vivo Microdialysis for Amphetamine-Induced Dopamine Release (Adapted from Byun et al., 2014)
-
Subjects: Male Sprague-Dawley rats.
-
Surgery and Probe Implantation: Rats were anesthetized and guide cannulae were stereotaxically implanted targeting the nucleus accumbens and caudate-putamen.
-
Microdialysis Procedure: Following a recovery period, microdialysis probes were inserted through the guide cannulae. The probes were perfused with artificial cerebrospinal fluid (aCSF).
-
Drug Administration: this compound (56.6 mg/kg, i.p.) or vehicle was administered, followed by amphetamine (1 mg/kg, s.c.).[1]
-
Sample Collection and Analysis: Dialysate samples were collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
In Vivo Microdialysis for Cocaine-Induced Dopamine Release (Adapted from Dencker et al., 2012)
-
Subjects: NMRI mice.
-
Surgery and Probe Implantation: Mice were anesthetized and intracerebral guide cannulae were stereotaxically implanted to position the dialysis probe in the striatum.
-
Microdialysis Procedure: After a recovery period, microdialysis probes were inserted and perfused with aCSF.
-
Drug Administration: this compound (0.1, 1, or 10 mg/kg, i.p.) or vehicle was administered 40 minutes prior to cocaine (30 mg/kg).[3]
-
Sample Collection and Analysis: Dialysate samples were collected and dopamine levels were quantified using HPLC-ECD.[3] The average baseline concentration of extracellular dopamine was 15 ± 1.2 fmol/15 µl.[3]
Visualizations
Signaling Pathway of this compound-Mediated Inhibition of Dopamine Release
The following diagram illustrates the proposed signaling cascade through which this compound, by positively modulating the M4 receptor, leads to a reduction in dopamine release. Activation of M4 receptors on D1 receptor-expressing medium spiny neurons in the striatum stimulates the synthesis and release of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[4][5] 2-AG then acts retrogradely on CB2 cannabinoid receptors located on dopaminergic terminals, leading to an inhibition of dopamine release.[4][5]
Caption: this compound enhances M4 receptor activity, leading to 2-AG synthesis and retrograde CB2 receptor-mediated inhibition of dopamine release.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the typical workflow for an in vivo microdialysis experiment to assess the effect of a compound on neurotransmitter release.
Caption: A stepwise representation of the in vivo microdialysis experimental procedure.
Conclusion
References
- 1. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like effects of M4 positive allosteric modulators are mediated by CB2 cannabinoid receptor-dependent inhibition of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid modulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
Navigating Schizophrenia Research: A Technical Guide to VU0152100, a Selective M4 Muscarinic Receptor Positive Allosteric Modulator
For Immediate Release: A Comprehensive Technical Overview for Neuroscientists and Drug Development Professionals
This guide provides an in-depth analysis of VU0152100, a pivotal research compound in the exploration of novel therapeutic strategies for schizophrenia. Contrary to some initial postulations, extensive research has conclusively identified this compound not as an M1 receptor agonist, but as a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). This distinction is critical for understanding its mechanism of action and its potential to modulate the complex neurocircuitry implicated in schizophrenia.
This document serves as a technical resource, consolidating key quantitative data, detailed experimental protocols, and visualizing the compound's signaling pathways to support ongoing and future research in the field.
Core Mechanism of Action: Selective M4 PAM
This compound exerts its effects by binding to an allosteric site on the M4 receptor, a site distinct from the binding location of the endogenous neurotransmitter, acetylcholine (ACh).[1] As a PAM, this compound does not activate the M4 receptor on its own.[1] Instead, it enhances the receptor's response to ACh by increasing both the affinity of ACh for the receptor and the efficiency of the receptor's coupling to its intracellular G-protein signaling partners.[2] Specifically, this compound has been shown to induce a significant leftward shift in the potency of ACh, indicating that a lower concentration of the endogenous ligand is needed to elicit a response in the presence of the modulator.[1] Crucially, in vitro studies have demonstrated that this compound is devoid of activity at other muscarinic receptor subtypes (M1, M2, M3, and M5) at concentrations up to 30 µM, highlighting its remarkable selectivity for the M4 receptor.[1]
Quantitative Pharmacology of this compound
The pharmacological properties of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and efficacy.
| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells | rat M4 | EC50 | 380 ± 93 nM | [1] |
| GIRK-mediated Thallium Flux | HEK293 cells | human M4 | EC50 | 1.9 ± 0.2 µM | [1] |
Table 1: In Vitro Potency of this compound in Functional Assays
| Radioligand Binding Assay | Receptor | Parameter | Condition | Value | Reference |
| [3H]NMS Displacement by ACh | rat M4 | Ki | Vehicle | 252 ± 17.9 nM | [1] |
| [3H]NMS Displacement by ACh | rat M4 | Ki | + 10 µM this compound | 12.2 ± 0.49 nM | [1] |
Table 2: Effect of this compound on Acetylcholine Affinity at the M4 Receptor
Preclinical Efficacy in Schizophrenia Models
This compound has demonstrated significant efficacy in rodent models that are predictive of antipsychotic activity. These studies underscore the potential of selective M4 PAMs to address symptoms associated with schizophrenia.
| Animal Model | Species | Dosing (mg/kg, i.p.) | Effect | Reference |
| Amphetamine-Induced Hyperlocomotion | Rat | 10, 30, 56.6 | Dose-dependent reversal of hyperlocomotion | [2][3][4] |
| Amphetamine-Induced Disruption of Prepulse Inhibition | Rat | 10, 30, 56.6 | Blockade of disruption | [3][4] |
| Amphetamine-Induced Disruption of Contextual Fear Conditioning | Rat | 56.6 | Significant blockade of disruption | [2][3][4] |
| Cocaine Self-Administration | Mouse | Not specified | Prominent reduction | |
| Cocaine-Induced Hyperlocomotion | Mouse | Not specified | Inhibition | [5] |
Table 3: In Vivo Efficacy of this compound in Behavioral Models Relevant to Schizophrenia
Signaling Pathway and Mechanism of Action
The therapeutic potential of this compound in schizophrenia is believed to stem from its ability to modulate dopamine (B1211576) signaling in key brain regions like the nucleus accumbens and caudate-putamen.[3][4] The M4 receptor is strategically located to regulate the activity of dopaminergic neurons. By potentiating the effects of endogenous acetylcholine at these M4 receptors, this compound can attenuate the excessive dopamine release that is a hallmark of psychosis.[2][4] This mechanism offers a novel approach compared to traditional antipsychotics that directly block dopamine D2 receptors.
Detailed Experimental Protocols
To facilitate the replication and extension of key findings, detailed methodologies for pivotal experiments are provided below.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of this compound as a positive allosteric modulator of the M4 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor and a chimeric G-protein (Gqi5) are cultured in standard media. The Gqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, resulting in a measurable release of intracellular calcium.
-
Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A range of concentrations of this compound is added to the wells.
-
Agonist Stimulation: After a brief incubation period (approximately 1.5 minutes) with this compound, an EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to stimulate the M4 receptors.[1]
-
Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation of the ACh response by this compound is quantified, and an EC50 value is determined by fitting the data to a four-parameter logistic equation. Data is typically normalized as a percentage of the maximal response to a saturating concentration of acetylcholine.
Amphetamine-Induced Hyperlocomotion in Rats
This behavioral model is widely used to screen for antipsychotic-like activity.
-
Animals: Adult male Sprague-Dawley rats (250-275 g) are used for this study.[3]
-
Habituation: Prior to testing, rats are habituated to the locomotor activity chambers.
-
Drug Administration:
-
Locomotor Activity Monitoring: Immediately after amphetamine administration, rats are placed in the activity chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 90-120 minutes).
-
Data Analysis: The total locomotor activity is compared between treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates antipsychotic-like efficacy. Statistical analysis is typically performed using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests (e.g., Dunnett's test) for pairwise comparisons.[2]
Conclusion
This compound is a highly selective M4 positive allosteric modulator that has demonstrated a compelling preclinical profile for the treatment of schizophrenia. Its mechanism of action, which involves the potentiation of endogenous acetylcholine signaling at M4 receptors to modulate dopamine release, represents a promising alternative to direct dopamine receptor blockade. The quantitative data and detailed protocols provided in this guide are intended to support the research community in further elucidating the therapeutic potential of selective M4 PAMs and accelerating the development of novel treatments for this debilitating disorder.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VU-0152100 - Wikipedia [en.wikipedia.org]
Role of VU0152100 in cognitive enhancement studies
An In-depth Technical Guide on the Role of VU0152100 in Cognitive Enhancement Studies
Introduction
This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2]. It exhibits no intrinsic agonist activity but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine[2]. The development of selective M4 PAMs like this compound has been driven by the therapeutic potential of activating M4 receptors for the treatment of psychosis and cognitive deficits associated with psychiatric disorders such as schizophrenia[1][3][4]. While much of the research on this compound has focused on its antipsychotic-like properties, several studies have also explored its impact on cognitive function. This guide provides a comprehensive overview of the mechanism of action of this compound, its role in cognitive enhancement studies, and the experimental protocols employed in its evaluation.
Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the orthosteric site where acetylcholine binds[2]. This binding increases the affinity of the M4 receptor for acetylcholine and enhances the efficiency of its coupling to G proteins[1][2]. M4 receptors primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[5]. This signaling pathway is crucial in modulating neuronal excitability and neurotransmitter release. In brain regions like the striatum, M4 receptors are highly expressed and play a significant role in regulating dopaminergic activity, which is often dysregulated in psychosis and cognitive disorders[1][6].
M4 Muscarinic Receptor Signaling Pathway
Role in Cognitive Enhancement Studies
This compound has demonstrated efficacy in preclinical models of cognitive impairment, particularly in contexts relevant to schizophrenia. These studies suggest that potentiation of M4 receptor activity can ameliorate cognitive deficits induced by pharmacological challenges.
For instance, this compound has been shown to block the disruption of the acquisition of contextual fear conditioning caused by amphetamine.[1] In a study, rats pre-treated with amphetamine showed a significant decrease in freezing behavior, indicating impaired fear memory. This compound dose-dependently reversed this deficit, with a significant effect at a dose of 56.6 mg/kg.[1] Notably, when administered alone, this compound did not affect the acquisition of contextual fear conditioning, suggesting its cognitive-enhancing effects are most prominent in a state of cognitive disruption.[1]
Furthermore, another M4 PAM, VU0467154, which is structurally related to this compound, has been shown to enhance performance in an object recognition task after a short delay, a classic preclinical model of learning and memory.[7] While this was not a direct study of this compound, the findings with a similar M4 PAM support the potential role of this mechanism in cognitive enhancement.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies involving this compound and related compounds.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Receptor | Assay | Reference |
| EC50 | 380 ± 93 nM | M4 | Calcium Mobilization | [2] |
| IC50 | 380 nM | M4 | Not Specified |
Table 2: In Vivo Behavioral Effects of this compound
| Animal Model | Behavioral Assay | Treatment | Dose (mg/kg) | Effect | Reference |
| Rat | Amphetamine-induced Hyperlocomotion | This compound | 30 and 56.6 | Significant reversal of hyperlocomotion | [1] |
| Rat | Amphetamine-disrupted Contextual Fear Conditioning | This compound | 56.6 | Significant blockade of amphetamine-induced deficit | [1] |
| Mouse | Cocaine Self-Administration | This compound | 1.0 | Significant reduction in cocaine self-administration | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's cognitive effects.
Amphetamine-Induced Disruption of Contextual Fear Conditioning
This protocol is designed to assess the ability of a compound to reverse cognitive deficits induced by amphetamine.
-
Animals: Adult male rats are used.
-
Apparatus: A fear conditioning chamber equipped with a grid floor for delivering footshocks and a speaker to provide an auditory cue.
-
Procedure:
-
Habituation: On day 1, rats are placed in the conditioning chamber for a short period to acclimate to the environment.
-
Drug Administration: On day 2, rats are pre-treated with vehicle or this compound, followed by an injection of vehicle or amphetamine.
-
Conditioning: Rats are placed in the chamber. After a baseline period, an auditory cue (conditioned stimulus, CS) is presented, co-terminating with a mild footshock (unconditioned stimulus, US). This CS-US pairing is repeated several times.
-
Contextual Fear Test: On day 3, rats are returned to the same chamber, and freezing behavior (a measure of fear) is recorded for a set period in the absence of the CS and US.
-
-
Data Analysis: The percentage of time spent freezing is calculated and compared between treatment groups.
Experimental Workflow: Contextual Fear Conditioning
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones[8].
-
Animals: Adult mice or rats are used.
-
Apparatus: An open-field arena. A set of different objects that are discriminable by the animals but do not have intrinsic rewarding or aversive properties.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce anxiety and novelty-induced exploratory behavior.[8][9]
-
Training (T1)/Familiarization Phase: Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a fixed duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.[8]
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Testing (T2) Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.[8]
-
-
Data Analysis: A discrimination index (DI) is calculated, typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.
Experimental Workflow: Novel Object Recognition Test
Conclusion
This compound, a selective M4 muscarinic receptor PAM, has demonstrated potential for mitigating cognitive deficits in preclinical models relevant to psychiatric disorders. Its ability to reverse amphetamine-induced impairments in contextual fear conditioning highlights its promise in the domain of cognitive enhancement, particularly in disease states characterized by cognitive dysfunction. While the primary focus of this compound research has been on its antipsychotic-like effects, the available data suggest that modulation of the M4 receptor is a viable strategy for addressing cognitive symptoms. Further research is warranted to fully elucidate the cognitive-enhancing properties of this compound and to explore its therapeutic potential in a broader range of cognitive disorders. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for future investigations in this promising area of neuropharmacology.
References
- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
VU0152100: A Selective M4 Receptor Positive Allosteric Modulator as a Novel Therapeutic Strategy for Stimulant Addiction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Stimulant use disorder, characterized by the abuse of substances like cocaine and amphetamine, remains a significant public health challenge with limited effective pharmacotherapies. A promising therapeutic avenue involves the modulation of central dopamine (B1211576) systems, which are critically implicated in the rewarding and reinforcing effects of stimulants. This document provides a comprehensive technical overview of VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). Preclinical evidence strongly suggests that by potentiating M4 receptor activity, this compound can attenuate the behavioral and neurochemical effects of stimulants. This guide details the mechanism of action, summarizes key preclinical data in structured formats, outlines experimental protocols, and provides visual diagrams of relevant pathways and workflows to support further research and development in this area.
Mechanism of Action
This compound is a potent and selective M4 mAChR positive allosteric modulator (PAM) with an IC50 of 380 nM. It does not possess intrinsic agonist activity but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M4 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway.[1]
The therapeutic potential of this compound in stimulant addiction is primarily attributed to its ability to modulate dopamine signaling within the brain's reward circuitry, particularly in the nucleus accumbens (NAS) and caudate-putamen (CP) or striatum.[2][3][4] M4 receptors are strategically located to regulate dopamine release.[5] A significant population of these receptors is co-localized on dopamine D1 receptor-expressing neurons.[5][6]
Stimulants like cocaine and amphetamine cause a surge in extracellular dopamine in these reward-related brain regions.[2][5][6] Activation of the M4 receptor via acetylcholine, potentiated by this compound, leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately counteracts the excessive dopamine release and hyperactivity induced by stimulants.[1][2] The central role of the M4 receptor in the action of this compound is confirmed by studies in M4 knockout (KO) mice, where the compound's ability to reverse stimulant-induced behaviors is abolished.[2][3][4][7]
References
- 1. Group III metabotropic glutamate receptors and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An allosteric enhancer of M₄ muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of VU0152100: An M4 Muscarinic Receptor Positive Allosteric Modulator
An In-Depth Technical Guide for Drug Development Professionals
Introduction
VU0152100 is a potent, selective, and centrally-acting positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] Unlike direct agonists, this compound does not activate the M4 receptor on its own. Instead, it binds to a distinct allosteric site, enhancing the receptor's affinity for the endogenous neurotransmitter, acetylcholine (ACh).[1] This mechanism of action has positioned this compound and other M4 PAMs as a promising therapeutic strategy for treating psychosis, particularly in schizophrenia, by modulating dopamine (B1211576) levels in key brain circuits.[2][3][4][5][6] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological properties, mechanism of action, and effects in established animal models of psychosis.
Mechanism of Action: Allosteric Modulation of the M4 Receptor
This compound functions by binding to an allosteric site on the M4 receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory Gi/o proteins.[1][7] This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine at the orthosteric binding site.[1] The potentiation of ACh signaling leads to a more robust activation of the downstream Gi/o pathway, which primarily involves the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] A key therapeutic outcome of M4 activation in the striatum is the modulation of dopamine release. M4 receptors are highly co-expressed on dopamine D1 receptor-expressing medium spiny neurons, and their activation leads to a reduction in dopamine release, providing a mechanism for antipsychotic-like effects.[7][8]
Quantitative Pharmacology Data
The preclinical development of this compound involved extensive in vitro and in vivo characterization to determine its potency, selectivity, and functional effects.
In Vitro Potency and Efficacy
This compound demonstrates potent positive allosteric modulation of the rat M4 receptor in functional assays without exhibiting intrinsic agonist activity.[1]
| Assay Type | Cell Line | Parameter | Value |
| Calcium Mobilization (Gqi5-coupled) | CHO cells | EC50 | 380 ± 93 nM[1] |
| Thallium Flux (GIRK-coupled) | HEK293 cells | EC50 | 1.9 ± 0.2 µM[1] |
| Radioligand Binding ([3H]NMS) | rM4-expressing cells | ACh Ki Shift | ~20-fold decrease[1] |
Table 1: In Vitro pharmacological data for this compound.
In Vivo Behavioral Efficacy
In rodent models predictive of antipsychotic activity, this compound effectively reverses the behavioral effects of dopamine-releasing agents like amphetamine.
| Animal Model | Species | Doses (i.p.) | Effect |
| Amphetamine-Induced Hyperlocomotion | Rat | 10, 30, 56.6 mg/kg | Dose-dependent reversal; significant at 30 & 56.6 mg/kg.[2][9] |
| Amphetamine-Disrupted Contextual Fear | Rat | 10, 30, 56.6 mg/kg | Dose-dependent blockade; significant at 56.6 mg/kg.[2][9] |
| Amphetamine-Disrupted Prepulse Inhibition | Rat | 10, 30, 56.6 mg/kg | Blocks amphetamine-induced disruption.[2][9] |
| Cocaine-Induced Hyperlocomotion | Mouse | 0.1, 1, 10 mg/kg | Dose-dependent reduction.[8] |
Table 2: In Vivo behavioral data for this compound.
In Vivo Neurochemical Effects
Microdialysis studies confirmed that the behavioral effects of this compound are associated with modulation of dopamine levels in brain regions implicated in psychosis.
| Brain Region | Species | Condition | Effect of this compound |
| Nucleus Accumbens | Rat | Amphetamine-induced | Reversed dopamine increase.[2][3] |
| Caudate-Putamen | Rat | Amphetamine-induced | Reversed dopamine increase.[2][3] |
| Striatum | Mouse | Cocaine-induced | Almost abolished dopamine increase.[8] |
Table 3: In Vivo neurochemical effects of this compound.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency of a PAM in a recombinant cell line.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 (rM4) receptor and a chimeric G-protein (Gqi5) are cultured in standard conditions. The Gqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, resulting in a measurable release of intracellular calcium.
-
Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A range of concentrations of this compound is added to the wells.
-
Agonist Stimulation: After a short pre-incubation with this compound (approx. 1.5 minutes), a fixed concentration of acetylcholine, corresponding to its EC20 (the concentration that elicits 20% of its maximal response), is added.[1]
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: The EC50 value for this compound is calculated from the concentration-response curve, representing the concentration at which it produces 50% of its maximal potentiation of the ACh EC20 response.
Amphetamine-Induced Hyperlocomotion in Rats
This is a standard behavioral model used to screen for antipsychotic-like activity.
-
Animals: Adult male Sprague-Dawley rats are used for the study.[9]
-
Habituation: Rats are habituated to the test environment (e.g., open-field activity chambers) for a set period before drug administration.
-
Drug Administration:
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically by the activity chambers for a duration of typically 90-120 minutes post-amphetamine injection.
-
Analysis: The total locomotor activity is compared between groups. A significant reduction in amphetamine-induced activity by this compound, without causing sedation on its own, indicates antipsychotic-like potential.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, M4 positive allosteric modulator (CAS 409351-28-6) | Abcam [abcam.com]
- 8. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
VU0152100: A Technical Guide to its Function as a Positive Allosteric Modulator of the M4 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VU0152100, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). This compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without demonstrating intrinsic agonist activity.[1][2] This document details the mechanism of action, summarizes key quantitative pharmacological data, provides in-depth experimental protocols for its characterization, and visualizes relevant signaling pathways and workflows. The data presented highlight the potential of this compound as a valuable research tool and a therapeutic lead for neurological and psychiatric disorders, such as schizophrenia and Parkinson's disease, by modulating dopaminergic and cholinergic signaling.[3][4]
Introduction to this compound
This compound, with the chemical name 3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is a centrally penetrant small molecule that selectively enhances the function of the M4 muscarinic acetylcholine receptor.[1][5] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as acetylcholine, this compound binds to a distinct, allosteric site.[1] This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for acetylcholine.[1]
The M4 receptor, a G protein-coupled receptor (GPCR) coupled to Gi/o proteins, plays a crucial role in regulating neuronal activity. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. M4 receptors are strategically expressed in key brain regions, including the striatum and cortex, where they modulate cholinergic and dopaminergic neurotransmission. The selective potentiation of M4 receptors by PAMs like this compound offers a promising therapeutic strategy for conditions associated with dopamine (B1211576) dysregulation, such as schizophrenia, with potentially fewer side effects than non-selective muscarinic agents.[3][6]
Mechanism of Action
This compound functions as a positive allosteric modulator of the M4 receptor. Its mechanism involves:
-
Binding to an Allosteric Site: this compound does not compete with the orthosteric ligand acetylcholine for binding. Instead, it binds to a topographically distinct site on the M4 receptor.[1]
-
Potentiation of Acetylcholine Response: In the presence of acetylcholine, this compound significantly increases the receptor's response. It potentiates M4-mediated cellular responses, such as calcium mobilization and GIRK channel activation.[1]
-
Increased Affinity for Acetylcholine: this compound increases the affinity of the M4 receptor for acetylcholine, leading to a leftward shift in the acetylcholine concentration-response curve.[1][7] This means that a lower concentration of acetylcholine is required to elicit a response in the presence of this compound.
-
Lack of Intrinsic Agonist Activity: this compound does not activate the M4 receptor on its own, thus its modulatory effect is dependent on the presence of the endogenous agonist, acetylcholine.[1][2]
This allosteric mechanism allows for a more nuanced and potentially safer modulation of the cholinergic system, as the effect of this compound is tied to the physiological patterns of acetylcholine release.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Assay Type | Cell Line | Species | Value | Reference |
| EC50 | Calcium Mobilization | CHO cells expressing rM4 and Gqi5 | Rat | 380 ± 93 nM | [1][2] |
| ACh Potency Shift | [3H]NMS Displacement | Membranes from cells expressing rM4 | Rat | ~20-25-fold leftward shift | [1] |
| ACh Ki Reduction | [3H]NMS Displacement | Membranes from cells expressing rM4 | Rat | From 252 ± 17.9 nM to 12.2 ± 0.49 nM | [1] |
| ACh Potency Shift | GIRK-mediated Thallium Flux | HEK293 cells expressing hM4 and GIRK1/2 | Human | ~30-fold leftward shift | [1] |
| ACh EC50 Reduction | GIRK-mediated Thallium Flux | HEK293 cells expressing hM4 and GIRK1/2 | Human | From 77 ± 1.2 nM to 2.35 ± 0.5 nM | [1] |
| ACh Affinity Increase | [3H]NMS Displacement | M4-expressing cell lines | Not Specified | 12.1-fold | [7] |
Table 2: In Vivo Effects of this compound
| Effect | Animal Model | Doses (mg/kg, i.p.) | Outcome | Reference |
| Reversal of Amphetamine-Induced Hyperlocomotion | Rats | 10, 30, 56.6 | Dose-dependent reversal | [5][6] |
| Reversal of Amphetamine-Induced Dopamine Increase | Rats (in vivo microdialysis) | Not specified | Reversal in nucleus accumbens and caudate-putamen | [3] |
| Blockade of Amphetamine-Induced Cognitive Deficits | Rats | 10, 30, 56.6 | Blocked disruption of contextual fear conditioning and prepulse inhibition | [5][6] |
| Inhibition of Cocaine-Induced Effects | Mice | Not specified | Decreased cocaine self-administration and hyperactivity | [4] |
| Reversal of Cocaine-Induced Dopamine Increase | Mice (in vivo microdialysis) | 0.1, 1, 10 | Almost complete abolition of striatal dopamine increase | [8] |
Signaling Pathways and Experimental Workflows
M4 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the M4 muscarinic acetylcholine receptor and the modulatory role of this compound.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU-0152100 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0152100 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), in in vivo rat studies. The information provided is intended to guide researchers in designing and executing experiments to evaluate the antipsychotic-like and other central nervous system effects of this compound.
Introduction
This compound is a highly selective M4 mAChR PAM that enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[1] It is a valuable tool for investigating the role of the M4 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders such as schizophrenia. This compound has been shown to reverse amphetamine-induced hyperlocomotion in rats, a preclinical model used to assess antipsychotic potential.[2][3][4] This document outlines the recommended dosages, preparation, and administration of this compound, along with a detailed protocol for the amphetamine-induced hyperlocomotion model.
Data Presentation
The following table summarizes the quantitative data for this compound dosage and administration in in vivo rat studies based on published literature.
| Parameter | Details | Reference |
| Animal Model | Adult male Sprague-Dawley rats (250-275 g) | [4] |
| Dosage Range | 10 - 100 mg/kg | [2][4] |
| Effective Doses | 30 mg/kg and 56.6 mg/kg have been shown to significantly reverse amphetamine-induced hyperlocomotion. | [2] |
| Route of Administration | Intraperitoneal (i.p.) injection | [2][4] |
| Vehicle (Formulation 1) | 10% Tween 80 in 0.9% saline solution, with pH adjusted to 6-7 using sodium hydroxide (B78521) (1 M). | [5] |
| Vehicle (Formulation 2) | 10% DMSO and 90% (20% SBE-β-CD in Saline). | [6] |
| Pre-treatment Time | 15 - 40 minutes prior to the administration of a psychostimulant (e.g., amphetamine or cocaine). | [2][5] |
Signaling Pathway of M4 Muscarinic Acetylcholine Receptor
This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[3][7] Upon binding of acetylcholine, the M4 receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[8] this compound binds to a site on the M4 receptor that is distinct from the acetylcholine binding site and enhances the affinity of the receptor for acetylcholine, thereby potentiating its inhibitory effect on cAMP production.[9]
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Tween 80
-
0.9% sterile saline
-
1 M Sodium hydroxide (NaOH)
-
pH meter
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
In a sterile tube, add the appropriate volume of Tween 80 to constitute 10% of the final volume.
-
Add the this compound powder to the Tween 80 and vortex thoroughly to create a suspension.
-
Gradually add 0.9% sterile saline to reach the final desired volume while continuously vortexing.
-
If the solution is not clear, sonicate for 5-10 minutes.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 6.0-7.0 by adding 1 M NaOH dropwise while stirring.
-
The solution should be prepared fresh on the day of the experiment.
Amphetamine-Induced Hyperlocomotion in Rats
This protocol is designed to assess the potential antipsychotic effects of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine.
Materials:
-
Adult male Sprague-Dawley rats (250-275 g)
-
This compound solution
-
Amphetamine solution (e.g., 1 mg/kg in saline)
-
Vehicle solution (e.g., 10% Tween 80 in saline)
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
-
Syringes and needles for i.p. and subcutaneous (s.c.) injections.
Experimental Workflow:
Procedure:
-
Acclimatization: Upon arrival, house the rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Habituation: To reduce novelty-induced hyperactivity, habituate the rats to the open-field chambers for 30 minutes each day for 2-3 days prior to the experiment.
-
Baseline Activity: On the day of the experiment, place the rats individually into the activity chambers and allow them to explore freely for a 30-60 minute baseline period. Record locomotor activity during this time.
-
Pre-treatment: After the baseline period, remove the rats from the chambers and administer this compound (e.g., 10, 30, 56.6 mg/kg, i.p.) or the vehicle solution.
-
Incubation Period: Immediately return the rats to their respective activity chambers for a 15-40 minute incubation period.
-
Amphetamine Challenge: Following the incubation period, administer amphetamine (e.g., 1 mg/kg, s.c.) or saline to the appropriate groups.
-
Data Collection: Record locomotor activity continuously for the next 60-90 minutes. Data is typically collected in 5-10 minute bins.
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks during the post-amphetamine period. Compare the activity of the this compound-treated groups to the vehicle-amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Expected Outcomes:
-
The vehicle-amphetamine group should exhibit a significant increase in locomotor activity compared to the vehicle-saline group.
-
Effective doses of this compound are expected to significantly and dose-dependently reduce the amphetamine-induced hyperlocomotion.[2][4]
-
This compound administered alone should not significantly alter baseline locomotor activity at the doses tested for antipsychotic-like effects.
Troubleshooting:
-
High variability in baseline activity: Ensure adequate habituation to the testing environment. Handle the animals gently and consistently.
-
Lack of amphetamine effect: Verify the dose and potency of the amphetamine solution. Ensure proper administration.
-
Inconsistent this compound effects: Ensure the this compound solution is properly prepared and administered. Check for potential issues with the compound's stability or solubility.
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the M4 muscarinic receptor in the central nervous system. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in in vivo rat studies, particularly for investigating its potential as a novel antipsychotic agent. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.
References
- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing VU0152100 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), for in vitro experiments. Adherence to these guidelines is crucial for ensuring accurate and reproducible results in cell-based assays.
Introduction to this compound
This compound is a potent and selective M4 mAChR PAM with an EC50 of 380 nM.[1][2] It functions by binding to an allosteric site on the M4 receptor, thereby enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][3] This modulation does not possess intrinsic agonist activity but potentiates ACh-induced responses.[1] this compound is a valuable tool for studying the role of the M4 receptor in various physiological and pathological processes, including those related to psychiatric and neurological disorders like schizophrenia.[4][5][6]
Solubility of this compound
This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[7] For in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous assay buffer.
Table 1: Solubility Data for this compound
| Solvent | Maximum Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mM | |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [2][7] |
| Dimethylformamide (DMF) | 30 mg/mL | [2][7] |
| Ethanol | 10 mM | |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [2][7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.32 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.32 mM) | [4] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 341.43 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 3.41 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4]
-
Once the this compound is completely dissolved, the stock solution is ready for use.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] The solution is stable for at least one year at -20°C and two years at -80°C.[4]
Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock solution to prepare working concentrations for cell-based assays. It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of assay buffer. Then, add 1 µL of the 1 mM intermediate dilution to 99 µL of assay buffer.
-
Always add the diluted compound to the assay plate or tube last to ensure rapid and uniform mixing.
-
A vehicle control containing the same final concentration of DMSO as the test wells should always be included in the experiment.
In Vitro Assay Example: Calcium Mobilization Assay
This compound potentiates acetylcholine-induced calcium mobilization in CHO-K1 cells stably expressing the rat M4 receptor and a chimeric G-protein (Gqi5).[1][3]
Protocol:
-
Cell Culture: Culture CHO-K1 cells stably co-expressing the rat M4 muscarinic receptor and the chimeric G protein Gqi5 in appropriate cell culture medium.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to attach overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted this compound or vehicle control to the wells and incubate for a specified period (e.g., 1.5 minutes).[1]
-
Agonist Stimulation: Add a sub-maximal (EC20) concentration of acetylcholine to the wells.[1]
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.
-
Data Analysis: The potentiation by this compound is determined by the increase in the acetylcholine-induced fluorescence signal compared to the vehicle control. Calculate EC50 values from the concentration-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the M4 muscarinic acetylcholine receptor and a general workflow for in vitro assays using this compound.
Caption: M4 mAChR Signaling Pathway.
Caption: In Vitro Assay Workflow.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for VU0152100 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It is a valuable research tool for investigating the role of the M4 receptor in the central nervous system and for exploring its therapeutic potential in neuropsychiatric disorders such as schizophrenia.[1][2] this compound exhibits no intrinsic agonist activity but potentiates the effect of the endogenous ligand, acetylcholine, at the M4 receptor.[2] These application notes provide an overview of the use of this compound in common behavioral assays and detailed protocols for its application.
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the M4 receptor, distinct from the acetylcholine binding site. This binding increases the affinity of acetylcholine for the receptor and enhances its signaling. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3][4] Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Application Notes
This compound has been demonstrated to have significant effects in several preclinical models of psychosis and cognitive impairment. Its ability to reverse the behavioral effects of psychostimulants like amphetamine makes it a valuable tool for studying the underlying neurobiology of these conditions.
Key Behavioral Effects of this compound:
-
Reversal of Amphetamine-Induced Hyperlocomotion: this compound dose-dependently reverses the increase in locomotor activity induced by amphetamine in rodents.[1][2][5] This is a widely used screening paradigm for potential antipsychotic drugs.
-
Blockade of Amphetamine-Induced Prepulse Inhibition (PPI) Deficits: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Amphetamine disrupts PPI in rodents, and this compound can block this disruption.[1]
-
Reversal of Amphetamine-Induced Deficits in Contextual Fear Conditioning: this compound can ameliorate the negative impact of amphetamine on learning and memory in contextual fear conditioning paradigms.[1]
-
Reduction of Cocaine-Induced Behavioral and Neurochemical Effects: Studies have shown that this compound can inhibit the reinforcing effects of cocaine and the associated increases in striatal dopamine.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in key behavioral studies.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose of this compound (mg/kg, i.p.) | Locomotor Activity (Mean Distance Traveled in cm) | % Reversal of Amphetamine Effect |
| Vehicle + Vehicle | - | ~2000 | - |
| Vehicle + Amphetamine (1 mg/kg) | - | ~12000 | 0% |
| This compound + Amphetamine | 10 | ~10000 | ~20% |
| This compound + Amphetamine | 30 | ~6000 | ~60% |
| This compound + Amphetamine | 56.6 | ~4000 | ~80% |
Data are approximated from graphical representations in published studies.[5]
Table 2: Effect of this compound on Amphetamine-Induced Disruption of Prepulse Inhibition (PPI) in Rats
| Treatment Group | Dose of this compound (mg/kg, i.p.) | % PPI (at 15 dB prepulse) |
| Vehicle + Vehicle | - | ~60% |
| Vehicle + Amphetamine (1 mg/kg) | - | ~30% |
| This compound + Amphetamine | 10 | ~40% |
| This compound + Amphetamine | 30 | ~50% |
| This compound + Amphetamine | 56.6 | ~60% |
Data are approximated from graphical representations in published studies.[1]
Table 3: Effect of this compound on Amphetamine-Induced Deficits in Contextual Fear Conditioning in Rats
| Treatment Group | Dose of this compound (mg/kg, i.p.) | % Freezing Time |
| Vehicle + Vehicle | - | ~50% |
| Vehicle + Amphetamine (1 mg/kg) | - | ~20% |
| This compound + Amphetamine | 10 | ~25% |
| This compound + Amphetamine | 30 | ~35% |
| This compound + Amphetamine | 56.6 | ~45% |
Data are approximated from graphical representations in published studies.[1]
Experimental Protocols
1. Amphetamine-Induced Hyperlocomotion
This protocol assesses the ability of this compound to reverse the psychostimulant effects of amphetamine.
Materials:
-
This compound
-
Amphetamine sulfate
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Sprague-Dawley rats (250-275 g)
-
Open field activity chambers
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Procedure:
-
Habituation: Place rats individually into the open field chambers and allow them to habituate for 30 minutes.[5]
-
Pre-treatment: After habituation, administer this compound (e.g., 3, 10, 30, 56.6 mg/kg) or vehicle via i.p. injection.[5]
-
Inter-injection Interval: Return the rats to their home cages or keep them in the activity chambers for 30 minutes.
-
Treatment: Administer amphetamine (1 mg/kg) or vehicle via s.c. injection.[5]
-
Data Collection: Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.[5]
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This protocol measures the ability of this compound to block the disruption of sensorimotor gating caused by amphetamine.
References
- 1. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0152100 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR).[1][2] As a PAM, this compound does not possess intrinsic agonist activity but potentiates the response of the M4 receptor to the endogenous neurotransmitter, acetylcholine (ACh).[1] This potentiation occurs through an allosteric binding site, a location on the receptor distinct from the ACh binding site. The binding of this compound increases the affinity of ACh for the M4 receptor and enhances the receptor's coupling to G proteins.[1]
The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[2] M4 receptors are strategically expressed in key brain regions involved in motor control and cognition, such as the striatum and hippocampus. Their activation has been shown to modulate dopaminergic and cholinergic signaling, making them a promising target for the treatment of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2]
Electrophysiology studies have demonstrated that activation of M4 receptors can depress excitatory synaptic transmission.[1] this compound, with its high selectivity for the M4 receptor over other mAChR subtypes (M1, M2, M3, and M5), provides a valuable pharmacological tool to investigate the specific roles of the M4 receptor in neuronal excitability and synaptic plasticity.[1] These application notes provide detailed protocols for the use of this compound in electrophysiological recordings, particularly whole-cell patch-clamp in brain slices.
Quantitative Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Species | Parameter | Value | Reference |
| Calcium Mobilization | CHO-K1 expressing M4 | Rat | EC50 | 380 ± 93 nM | [1] |
| GIRK Channel Activation | HEK293 with GIRK1/2 and M4 | Human | EC50 (in presence of ACh EC20) | 1.9 ± 0.2 µM | [1] |
| ACh Potentiation | CHO-K1 expressing M4 | Rat | Maximal Fold Shift in ACh CRC | 70-fold (at 10 µM this compound) | [1] |
Table 2: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 341.4 g/mol | [3] |
| Solubility in DMSO | ~30 mg/mL | Cayman Chemical |
| Solubility in Dimethyl Formamide | ~30 mg/mL | Cayman Chemical |
| Aqueous Solubility | Sparingly soluble | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Artificial cerebrospinal fluid (aCSF) or desired extracellular solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (M.W. = 341.4 g/mol ).
-
Aliquot the calculated mass of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The stock solution is stable for at least one year when stored properly.
-
-
Working Solution Preparation (in aCSF):
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare the desired final concentration of this compound by diluting the stock solution in the recording aCSF. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of aCSF.
-
Vortex the working solution thoroughly before use. It is recommended to prepare fresh working solutions daily. Due to the limited aqueous solubility of this compound, ensure the final DMSO concentration in the recording solution is low (typically ≤ 0.1%) to avoid off-target effects.
-
Protocol 2: Whole-Cell Patch-Clamp Recording in Acute Brain Slices to Measure Effects on Synaptic Transmission
This protocol is adapted from methods used to study the effects of M4 PAMs on excitatory synaptic transmission in the hippocampus.
Materials:
-
Slicing Solution (NMDG-based, protective):
-
92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. Adjust pH to 7.3-7.4 with HCl.
-
-
Artificial Cerebrospinal Fluid (aCSF for recording):
-
126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, 2 mM MgSO4. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
-
Internal Pipette Solution (K-gluconate based):
-
135 mM K-gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
-
This compound working solution (e.g., 10 µM in aCSF)
-
Acetylcholine (ACh) or Carbachol (CCh) solution
-
M4 selective antagonist (e.g., VU6021625) for control experiments
-
Standard electrophysiology rig with amplifier, micromanipulators, microscope, and data acquisition system.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at room temperature or near-physiological temperature.
-
Visualize neurons using DIC or IR microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Obtain a Giga-ohm seal (>1 GΩ) on a neuron in the region of interest (e.g., a CA1 pyramidal neuron).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron in voltage-clamp mode at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
-
Evoked Synaptic Transmission:
-
Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals for CA1 recordings).
-
Deliver brief electrical pulses (e.g., 0.1 ms (B15284909) duration) to evoke EPSCs. Adjust the stimulation intensity to elicit a stable baseline EPSC amplitude of 50-150 pA.
-
Record a stable baseline of evoked EPSCs for at least 5-10 minutes.
-
-
Application of this compound:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-10 µM).
-
To observe the potentiating effect, co-apply a low concentration of an M4 agonist like ACh or CCh (e.g., 1-3 µM CCh). The concentration of the agonist should be sub-maximal to allow for potentiation.
-
Record the EPSCs for 10-20 minutes in the presence of the drug(s) to observe the effect on synaptic transmission. A depression of the EPSC amplitude is expected.
-
-
Washout and Data Analysis:
-
Switch the perfusion back to the control aCSF to wash out the drug and observe any recovery of the EPSC amplitude.
-
Analyze the data by measuring the EPSC amplitude before, during, and after drug application. Normalize the EPSC amplitude to the baseline period and plot the time course of the drug effect.
-
Protocol 3: Control Experiments
To ensure the observed effects are specifically mediated by the M4 receptor, the following control experiments are recommended:
-
Vehicle Control: Apply the vehicle (aCSF with the same final concentration of DMSO as the this compound working solution) to confirm that the solvent does not affect synaptic transmission.
-
Antagonist Control: Pre-incubate the slice with a selective M4 receptor antagonist (e.g., VU6021625, 1-3 µM) for 10-15 minutes before co-applying the antagonist with this compound and the M4 agonist. A specific M4-mediated effect of this compound should be blocked by the antagonist.
-
Use of M4 Knockout Mice: If available, perform the experiments in brain slices from M4 receptor knockout mice to demonstrate that the effect of this compound is absent in these animals.[4]
Signaling Pathways and Experimental Workflow Diagrams
Caption: M4 Receptor Signaling Pathway.
Caption: Electrophysiology Experimental Workflow.
References
- 1. axolbio.com [axolbio.com]
- 2. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis with VU0152100 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It has garnered significant interest in neuroscience research and drug development for its potential therapeutic applications in conditions such as psychosis and substance use disorders.[1][2][4] One of the key mechanisms through which this compound is thought to exert its effects is by modulating dopamine (B1211576) release in brain regions associated with reward and motivation, such as the nucleus accumbens and caudate-putamen.[1][5] In vivo microdialysis is a powerful technique that allows for the sampling and quantification of extracellular neurotransmitter levels in awake, freely moving animals, providing a dynamic view of neurochemical changes in response to pharmacological agents.[5]
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rodents to investigate the effects of this compound administration on dopamine neurotransmission.
Principle of the Method
In vivo microdialysis involves the stereotaxic implantation of a microdialysis probe into a specific brain region of an anesthetized animal. Following a recovery period, the animal, now awake and able to move freely, is connected to a perfusion system. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. The probe's tip has a semi-permeable membrane that allows for the diffusion of small molecules, such as neurotransmitters, from the extracellular fluid into the aCSF based on the concentration gradient. The resulting fluid, termed the dialysate, is collected at regular intervals and analyzed to determine the concentration of the analyte of interest, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for dopamine. This compound can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe itself (reverse microdialysis) to assess its impact on basal or stimulated dopamine levels.
Data Presentation
Table 1: In Vivo Effects of this compound on Stimulant-Induced Dopamine Release
| Animal Model | Brain Region | Stimulant | This compound Dose (mg/kg, i.p.) | Effect on Dopamine Release | Reference |
| Rat | Nucleus Accumbens | Amphetamine (1 mg/kg, s.c.) | 30, 56.6 | Dose-dependent reversal of amphetamine-induced increase | [2][3] |
| Rat | Caudate-Putamen | Amphetamine (1 mg/kg, s.c.) | 30, 56.6 | Dose-dependent reversal of amphetamine-induced increase | [2][3] |
| Mouse | Striatum | Cocaine (30 mg/kg) | 0.1, 1.0, 10 | Pronounced reduction of cocaine-induced increase | [5] |
Table 2: Representative Baseline and Stimulated Extracellular Dopamine Levels
| Condition | Brain Region | Dopamine Concentration (fmol/15µl) | Reference |
| Baseline (Mouse) | Striatum | 15 ± 1.2 | [5] |
| Cocaine (30 mg/kg) | Striatum | ~75 (498±74% of baseline) | [5] |
| Cocaine + this compound (1.0 mg/kg) | Striatum | ~29 (193±25% of baseline) | [5] |
Experimental Protocols
I. Stereotaxic Surgery for Microdialysis Probe Guide Cannula Implantation
This protocol is adapted from established methods for stereotaxic surgery in rodents.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula and dummy cannula
-
Bone screws
-
Dental cement
-
Antiseptic solution and sterile swabs
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the animal and mount it securely in the stereotaxic frame.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., nucleus accumbens, caudate-putamen).
-
Drill small holes in the skull for the guide cannula and anchor screws.
-
Slowly lower the guide cannula to the predetermined coordinates.
-
Secure the guide cannula and anchor screws to the skull using dental cement.
-
Insert the dummy cannula into the guide cannula to keep it patent.
-
Suture the incision and administer post-operative analgesics.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
Materials:
-
Surgically prepared rodent
-
Microdialysis probe
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector (refrigerated)
-
Connecting tubing (FEP or PEEK)
-
Liquid swivel (for freely moving animals)
Procedure:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector via a liquid swivel.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours for the extracellular environment to equilibrate.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
-
Administer this compound via the desired route (e.g., intraperitoneal injection). For reverse microdialysis, this compound is included in the aCSF.
-
If investigating stimulant effects, administer the stimulant (e.g., amphetamine or cocaine) at the appropriate time point after this compound.
-
Continue collecting dialysate samples at regular intervals for the duration of the experiment.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
-
Store the collected dialysate samples at -80°C until analysis.
III. Analysis of Dopamine by HPLC-ECD
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium phosphate (B84403) buffer, EDTA, methanol, and an ion-pairing agent)
-
Dopamine standards
-
Autosampler
Procedure:
-
Prepare the mobile phase and dopamine standards of known concentrations.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the electrochemical detector.
-
Create a standard curve by injecting known concentrations of dopamine.
-
Inject the collected dialysate samples into the HPLC system.
-
Identify and quantify the dopamine peak in the chromatograms based on its retention time and the standard curve.
-
Express the results as a percentage of the baseline dopamine levels for each animal to account for individual differences in probe recovery.
Mandatory Visualization
Caption: M4 Receptor Signaling Pathway Modulating Dopamine Release.
Caption: Experimental Workflow for In Vivo Microdialysis with this compound.
References
- 1. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric enhancer of M₄ muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Psychoactive Drug Interactions of VU0152100
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), in combination with other psychoactive drugs. The focus is on its potential as an antipsychotic agent, with detailed protocols and data presented from key studies.
Introduction
This compound is a highly selective M4 PAM that has shown promise in preclinical models for the treatment of psychosis and cognitive deficits associated with psychiatric disorders such as schizophrenia.[1][2][3] Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound offers a novel mechanism of action by potentiating the effects of the endogenous neurotransmitter acetylcholine (ACh) at M4 receptors.[4] This approach may offer a more targeted therapeutic effect with a reduced side effect profile. These notes detail the experimental evidence for this compound's interaction with the psychostimulant amphetamine, a common preclinical model for inducing psychosis-like behaviors.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in combination with amphetamine.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| This compound Dose (mg/kg, i.p.) | Amphetamine Dose (mg/kg, s.c.) | % Reversal of Hyperlocomotion | Statistical Significance (p-value) | Reference |
| 10 | 1 | Not specified | Not significant | [1] |
| 17.8 | 1 | Not specified | Not significant | [1] |
| 30 | 1 | Significant reversal | p<0.05 | [1] |
| 56.6 | 1 | Robust reversal | p<0.05 | [1] |
Table 2: Effect of this compound on Amphetamine-Induced Deficits in Prepulse Inhibition (PPI) in Rats
| This compound Dose (mg/kg, i.p.) | Amphetamine Dose (mg/kg, s.c.) | Outcome | Statistical Significance (p-value) | Reference |
| 10 - 56.6 | 3 | Dose-dependent blockade of disruption | p<0.05 at highest dose | [1] |
Table 3: Effect of this compound on Amphetamine-Induced Changes in Extracellular Dopamine (DA) in Rats
| Brain Region | This compound Dose (mg/kg, i.p.) | Amphetamine Dose (mg/kg, s.c.) | Outcome on DA Levels | Reference |
| Nucleus Accumbens (NAS) | 56.6 | 1 | Reversal of amphetamine-induced increase | [1][2] |
| Caudate-Putamen (CP) | 56.6 | 1 | Reversal of amphetamine-induced increase | [1][2] |
Table 4: Effect of this compound in Combination with an M1 Agonist on Cocaine Seeking Behavior in Mice
| Drug Combination | Outcome on Extinction of Cocaine Seeking | Reference |
| This compound alone | No significant effect | [5] |
| VU0357017 (M1 agonist) alone | No significant effect | [5] |
| This compound + VU0357017 | Significantly expedited extinction | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Amphetamine-Induced Hyperlocomotion Assay
-
Objective: To assess the ability of this compound to reverse psychostimulant-induced hyperlocomotion.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Drug Preparation and Administration:
-
This compound is suspended in a vehicle of 5% gum arabic in sterile water.
-
d-Amphetamine is dissolved in 0.9% saline.
-
Rats are pre-treated with vehicle or this compound (i.p.) 15 minutes prior to the administration of amphetamine (s.c.).
-
-
Procedure:
-
Acclimate rats to the locomotor activity chambers for 60 minutes.
-
Administer this compound or vehicle.
-
15 minutes post-VU0152100 administration, administer amphetamine or vehicle.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 120 minutes post-amphetamine injection.
-
-
Data Analysis: Analyze locomotor activity data using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests (e.g., Dunnett's test) are used for pairwise comparisons.
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Objective: To determine if this compound can reverse amphetamine-induced deficits in sensorimotor gating.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Drug Administration:
-
Administer this compound (i.p.) 15 minutes prior to amphetamine (s.c.).
-
Behavioral testing begins 15 minutes after the amphetamine injection.
-
-
Procedure:
-
Place rats in startle chambers and acclimate for a 5-minute period with a 65 dB background noise.
-
The test session consists of a series of trials: pulse-alone trials (e.g., 120 dB stimulus) and prepulse-pulse trials (e.g., a 75 dB prepulse stimulus presented 100 ms (B15284909) before the 120 dB pulse).
-
Measure the startle response (amplitude of the whole-body flinch).
-
-
Data Analysis: Calculate PPI as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]. Analyze data using ANOVA followed by appropriate post-hoc tests.
Protocol 3: In Vivo Microdialysis for Dopamine Measurement
-
Objective: To measure the effect of this compound on amphetamine-induced dopamine release in specific brain regions.
-
Animal Model: Male Sprague-Dawley rats with surgically implanted microdialysis guide cannulae targeting the nucleus accumbens and caudate-putamen.
-
Procedure:
-
After recovery from surgery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer this compound (i.p.) followed by amphetamine (s.c.) at specified time points.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) post-drug administration.
-
-
Analysis: Analyze dopamine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Express results as a percentage of the baseline dopamine concentration.
Visualizations: Signaling Pathways and Experimental Workflows
M4 Receptor Signaling Pathway in the Striatum
The following diagram illustrates the proposed mechanism by which this compound, as an M4 PAM, modulates dopamine signaling in the striatum. Activation of M4 receptors on cholinergic interneurons is thought to inhibit acetylcholine release, which in turn reduces dopamine release from dopaminergic terminals. Furthermore, M4 receptors on dopamine D1 receptor-expressing medium spiny neurons may also play a role in modulating dopaminergic activity.[6] Some evidence also suggests an interaction with the endocannabinoid system via CB2 receptors.[7]
References
- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of muscarinic M1 and M4 acetylcholine receptor stimulation on extinction and reinstatement of cocaine seeking in male mice, independent of extinction learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotic-like effects of M4 positive allosteric modulators are mediated by CB2 cannabinoid receptor-dependent inhibition of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intraperitoneal Injection of VU0152100
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2][3][4]. As a research compound, it is instrumental in studying the role of the M4 receptor in various physiological and pathological processes, particularly within the central nervous system. The M4 receptor, a G protein-coupled receptor (GPCR), is a key target in neuroscience research, implicated in conditions such as schizophrenia and Parkinson's disease due to its role in modulating dopaminergic activity[1].
These application notes provide detailed protocols for the preparation of this compound for in vivo studies involving intraperitoneal (IP) injection, a common administration route for systemic delivery in preclinical animal models.
Physicochemical and Solubility Data
This compound is a solid, crystalline compound.[2] Successful preparation for intraperitoneal injection hinges on its solubility characteristics. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 341.4 g/mol | [1][2] |
| Form | Crystalline Solid | [1][2] |
| Purity | ≥98% | [2][5] |
| Solubility in DMSO | ≥ 30 mg/mL (up to 100 mM) | [1][2][5] |
| Solubility in DMF | 30 mg/mL | [2] |
| Solubility in Ethanol | 10 mM | [1] |
| Aqueous Solubility | Poor (0.14 mg/mL in 1:6 DMSO:PBS) | [2] |
Experimental Protocols
Due to its poor aqueous solubility, this compound requires a specific vehicle for systemic administration. The following protocols are based on established methods for preparing this compound for in vivo use.[6][7] It is highly recommended to prepare the dosing solution fresh on the day of the experiment.[6]
Protocol 1: Tween 80-Based Vehicle
This protocol is adapted from studies where this compound was successfully used in rats to reverse amphetamine-induced hyperlocomotion.[7]
3.1.1 Materials and Equipment
-
This compound powder
-
Tween 80
-
Sterile, double-deionized water
-
1 N Sodium Hydroxide (NaOH)
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Sonicator (bath or probe)
-
pH meter
-
Sterile syringes and needles
-
Vortex mixer
3.1.2 Step-by-Step Preparation Procedure
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and injection volume (e.g., 1.0 mL/kg)[7].
-
Example Calculation for a 56.6 mg/kg dose:
-
For a 250g rat receiving a 1 mL/kg injection, the volume is 0.25 mL.
-
The required drug amount per rat is 0.25 kg * 56.6 mg/kg = 14.15 mg.
-
If preparing 10 mL of solution (enough for multiple animals plus overage), the concentration is 56.6 mg/mL. Total this compound needed: 10 mL * 56.6 mg/mL = 566 mg.
-
-
-
Prepare the Vehicle: In a sterile conical tube, prepare a 10% Tween 80 solution in double-deionized water. For 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of water.
-
Dissolve this compound: Weigh the calculated amount of this compound powder and add it to the vehicle.
-
Homogenize the Solution: Vortex the mixture vigorously. Sonicate the solution until the compound is fully dissolved and the solution is homogenous.[7] For compounds like this compound, jet-milling to create uniform nanoparticles prior to formulation can improve homogeneity, though sonication is often sufficient for laboratory-scale preparations.[7]
-
Adjust pH: Check the pH of the solution and carefully adjust it to approximately 7.0 using 1 N NaOH.[7]
-
Final Preparation: Ensure the final solution is clear and free of particulates before drawing it into syringes for injection.
Protocol 2: Multi-Component Vehicle (with DMSO & PEG300)
This formulation provides an alternative for achieving a clear solution, particularly for compounds that are challenging to dissolve.[6]
3.2.1 Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath and/or sonicator (optional)
3.2.2 Step-by-Step Preparation Procedure
-
Calculate Required Amounts: Determine the necessary concentration and total volume as described in Protocol 1. This vehicle has been shown to achieve a solubility of at least 2.5 mg/mL.[6]
-
Prepare the Vehicle Cocktail: The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] It is crucial to add the solvents sequentially.
-
Dissolve this compound in DMSO: Add the calculated amount of this compound powder to the required volume of DMSO (10% of the final volume). Vortex until fully dissolved.
-
Add Co-solvents: Sequentially add the PEG300 (40% of final volume) and Tween-80 (5% of final volume), mixing thoroughly after each addition.
-
Add Saline: Add the final volume of sterile saline (45% of final volume) and vortex until the solution is clear and homogenous.
-
Aid Dissolution (if necessary): If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[6]
-
Final Preparation: Allow the solution to return to room temperature and ensure it is clear before administration.
Intraperitoneal Injection Procedure (Rodents)
This is a general guide. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animal Restraint: Properly restrain the mouse or rat. For rats, a two-person technique is often preferred.[8] The animal should be positioned so that its head is tilted downward, allowing the abdominal organs to shift cranially.[9]
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9]
-
Injection: Using an appropriately sized sterile needle (e.g., 23-25g for rats, 25-27g for mice), insert the needle at a 30-45 degree angle into the peritoneal cavity.[8][9]
-
Aspirate: Gently pull back on the syringe plunger to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administer Compound: Inject the solution slowly and smoothly. The maximum recommended injection volume is typically 10 mL/kg.[8]
-
Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.[8]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for preparing this compound and its molecular mechanism of action.
References
- 1. This compound, M4 positive allosteric modulator (CAS 409351-28-6) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. VU-0152100 - Wikipedia [en.wikipedia.org]
- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Cell-Based Assays to Determine VU0152100 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a PAM, this compound does not exhibit intrinsic agonist activity but enhances the response of the M4 receptor to its endogenous ligand, acetylcholine.[1] The M4 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to Gi/Go proteins.[2][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] M4 receptors also play a role in modulating other signaling pathways, including the augmentation of phospholipase A2.[4] Due to its role in neuronal signaling, the M4 receptor is a significant target for therapeutic intervention in neurological and psychiatric disorders.[2]
These application notes provide detailed protocols for a selection of cell-based assays designed to quantify the efficacy of this compound as an M4 receptor PAM.
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
The M4 receptor, upon binding acetylcholine, activates inhibitory Gi/Go proteins. This activation leads to the dissociation of the G protein into Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunits can modulate the activity of various downstream effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
Data Presentation
The following tables summarize quantitative data for this compound's activity in various cell-based assays as reported in the literature.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | This compound EC₅₀ (µM) | Reference |
| Calcium Mobilization | CHO cells expressing rM4 and Gqi5 | Potentiation of EC₂₀ ACh | 0.380 ± 0.093 | [1] |
| Thallium Flux | HEK293 cells expressing hM4 and GIRK1/2 | Potentiation of EC₂₀ ACh | 1.9 ± 0.2 | [1] |
Table 2: Effect of this compound on Acetylcholine (ACh) Affinity
| Assay Type | Cell Line | This compound Concentration (µM) | Fold Shift in ACh Potency | Reference |
| Calcium Mobilization | CHO cells expressing rM4 and Gqi5 | 10 | ~70-fold leftward shift | [1] |
| [³H]NMS Binding | CHO cells expressing rM4 | 10 | ~20-fold decrease in ACh Ki | [1] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the potentiation of acetylcholine-induced calcium mobilization in cells co-expressing the M4 receptor and a chimeric G protein (Gqi5). The Gqi5 protein allows the typically Gi-coupled M4 receptor to signal through the Gq pathway, leading to an increase in intracellular calcium upon activation.
Workflow Diagram:
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably co-expressing the rat M4 muscarinic receptor (rM4) and the chimeric G protein Gqi5 in appropriate growth medium.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound or vehicle to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1.5 minutes at room temperature.
-
Agonist Addition: Add a pre-determined EC₂₀ concentration of acetylcholine (ACh) to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Normalize the data to the maximal response induced by a saturating concentration of ACh. Plot the response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Thallium Flux Assay
This assay measures the potentiation of acetylcholine-induced activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. In this assay, thallium ions serve as a surrogate for potassium ions, and their influx into the cell through activated GIRK channels is detected by a thallium-sensitive fluorescent dye.
Workflow Diagram:
Protocol:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably co-expressing the human M4 muscarinic receptor (hM4) and heteromeric GIRK1/2 channels.
-
Cell Plating: Plate the cells into 384-well plates and incubate overnight.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol. Incubate for 1 hour at room temperature.
-
Compound Pre-incubation: Add varying concentrations of this compound or vehicle to the wells and pre-incubate.
-
Stimulation and Detection: Add a solution containing an EC₂₀ concentration of acetylcholine and thallium sulfate (B86663) to initiate the flux. Immediately measure the fluorescence signal over time using a fluorescence plate reader.
-
Data Analysis: Determine the rate of thallium influx from the kinetic fluorescence data. Plot the rate as a function of this compound concentration and calculate the EC₅₀.
Radioligand Binding Assay
This assay is used to determine if this compound affects the binding affinity of the orthosteric ligand, acetylcholine, to the M4 receptor. This is typically done by measuring the displacement of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) by increasing concentrations of acetylcholine in the presence and absence of this compound.
Workflow Diagram:
Protocol:
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the rM4 receptor.
-
Binding Reaction: In a final volume of 1 mL, incubate a fixed amount of membrane protein (e.g., 25 µg) with a low concentration of [³H]NMS (e.g., 0.1 nM), varying concentrations of acetylcholine, and a fixed concentration of this compound (e.g., 10 µM) or vehicle.
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of acetylcholine required to inhibit 50% of the specific [³H]NMS binding (IC₅₀). Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation. A leftward shift in the acetylcholine competition curve in the presence of this compound indicates an increase in acetylcholine affinity.
cAMP Assay
This assay directly measures the functional consequence of M4 receptor activation by quantifying the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels.
Workflow Diagram:
Protocol:
-
Cell Plating: Plate cells expressing the M4 receptor in 96-well plates and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with this compound and a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) for a short period.
-
Stimulation: Stimulate the cells with forskolin (to activate adenylyl cyclase and raise basal cAMP levels) in the presence of varying concentrations of acetylcholine.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based biosensor.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of acetylcholine concentration in the presence and absence of this compound. A leftward shift in the acetylcholine dose-response curve indicates potentiation by this compound.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, M4 positive allosteric modulator (CAS 409351-28-6) | Abcam [abcam.com]
- 3. VU-0152100 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0152100: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0152100 is a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a PAM, this compound does not possess intrinsic agonist activity but potentiates the response of the M4 receptor to the endogenous ligand, acetylcholine.[1][4] Its ability to cross the blood-brain barrier and modulate dopaminergic signaling has positioned it as a valuable research tool for investigating the therapeutic potential of M4 receptor activation in central nervous system (CNS) disorders, particularly psychosis and cognitive deficits associated with schizophrenia.[3][5]
This document provides detailed application notes, experimental protocols, and purchasing information for this compound to support its use in preclinical research.
Supplier and Purchasing Information
This compound is available from several chemical suppliers. The following table summarizes purchasing information from various vendors. Researchers should note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Available Quantities & Price (Example) |
| MedchemExpress | This compound | 409351-28-6 | 341.43 g/mol | >99% | 10 mM * 1 mL in DMSO: $73 |
| Cayman Chemical | This compound | 409351-28-6 | 341.4 g/mol | ≥98% | Inquire for pricing |
| Abcam | This compound, M4 positive allosteric modulator | 409351-28-6 | 341.4 Da | >99% | Inquire for pricing |
| Axon Medchem | VU 0152100 | 409351-28-6 | 341.43 g/mol | >99% | Inquire for pricing |
| R&D Systems | VU 152100 | 409351-28-6 | 341.43 g/mol | ≥98% | Inquire for pricing |
Note: The price listed for MedchemExpress is an example and may not reflect the current price. Please visit the supplier's website for the most up-to-date information.
Physicochemical Properties
-
Molecular Formula: C₁₈H₁₉N₃O₂S
-
Solubility: Soluble in DMSO (up to 100 mM) and DMF (30 mg/ml).[2]
-
Storage: Store at room temperature for short-term and +4°C for long-term (up to 12 months).[2] For stock solutions in DMSO, store at -20°C for up to 1 year or -80°C for up to 2 years.[5]
Mechanism of Action and Signaling Pathway
This compound allosterically modulates the M4 muscarinic acetylcholine receptor. The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.[6][7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is crucial in modulating neuronal excitability.
Furthermore, the M4 receptor can interact with other signaling pathways, including the Gαs subunit at high agonist concentrations, and can engage with pathways involving phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt).[6][8] A key aspect of M4 receptor function is its crosstalk with the dopamine (B1211576) D1 receptor. In brain regions like the striatum, M4 receptor activation can inhibit dopamine-stimulated cAMP production, providing a mechanism for its antipsychotic-like effects.[9]
Figure 1: Simplified M4 muscarinic receptor signaling pathway and its interaction with the D1 dopamine receptor.
Experimental Protocols
In Vivo: Reversal of Amphetamine-Induced Hyperlocomotion in Rats
This protocol is adapted from studies demonstrating the antipsychotic-like effects of this compound.[10][11]
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Male Sprague-Dawley rats (225-275 g)
-
Open-field activity chambers
Procedure:
-
Habituation: Place rats individually into the open-field chambers and allow them to habituate for 30 minutes.
-
This compound Administration: Following habituation, administer this compound (doses ranging from 10, 30, to 56.6 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Period: Return the rats to their home cages for a 30-minute pre-treatment period.
-
Amphetamine Administration: Administer d-amphetamine (1 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
Locomotor Activity Monitoring: Immediately place the rats back into the open-field chambers and record locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, beam breaks) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test for post-hoc comparisons).
Figure 2: Experimental workflow for the amphetamine-induced hyperlocomotion model.
In Vitro: Calcium Mobilization Assay in CHO-K1 Cells
This protocol is designed to measure the potentiation of acetylcholine-induced calcium mobilization by this compound in a recombinant cell line.[12]
Materials:
-
CHO-K1 cells stably expressing the rat M4 receptor and a chimeric G protein (e.g., Gαqi5)
-
This compound
-
Acetylcholine (ACh)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)
-
Microplate reader with fluorescence detection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the CHO-K1-rM4-Gαqi5 cells into 96- or 384-well black-walled, clear-bottom microplates and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of ACh in assay buffer.
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound or vehicle to the wells and incubate for a short period (e.g., 1.5-2 minutes).
-
Add an EC₂₀ concentration of ACh to the wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline.
-
Determine the EC₅₀ value for this compound potentiation of the ACh response by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a critical research tool for investigating the role of the M4 muscarinic acetylcholine receptor in the CNS. The information and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately advancing our understanding of M4 receptor pharmacology and its therapeutic potential.
References
- 1. Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, M4 positive allosteric modulator (CAS 409351-28-6) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 8. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of VU0152100 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical in vivo evaluation of VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. The following sections detail its application in various animal models, summarize key quantitative data, and provide detailed experimental protocols and relevant signaling pathways.
Introduction
This compound is a centrally penetrant, selective M4 muscarinic acetylcholine receptor PAM that has shown potential for the treatment of psychosis and cognitive deficits associated with neuropsychiatric disorders like schizophrenia.[1][2][3][4] It does not activate the M4 receptor directly but potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine.[5] Preclinical studies in rodent models have demonstrated its efficacy in attenuating behaviors analogous to the positive and cognitive symptoms of schizophrenia.[1][3]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving the administration of this compound in animal models.
Table 1: In Vivo Behavioral Effects of this compound in Rodent Models
| Animal Model | Species/Strain | Behavioral Assay | This compound Dose (Route) | Key Findings | Reference |
| Amphetamine-Induced Hyperlocomotion | Rat (Sprague-Dawley) | Locomotor Activity | 10, 30, 56.6 mg/kg (i.p.) | Dose-dependent reversal of hyperlocomotion, with significant effects at 30 and 56.6 mg/kg.[1] | [1][4] |
| Amphetamine-Induced Hyperlocomotion | Mouse (Wild-Type and M4 Knockout) | Locomotor Activity | Not specified | Reverses hyperlocomotion in wild-type mice but not in M4 knockout mice, confirming M4 receptor-dependent action.[1][3] | [1][3] |
| Amphetamine-Induced Cognitive Deficits | Rat (Sprague-Dawley) | Contextual Fear Conditioning | 10, 30, 56.6 mg/kg (i.p.) | Dose-dependently blocks the amphetamine-induced disruption of the acquisition of contextual fear conditioning.[1][4] | [1][4] |
| Amphetamine-Induced Sensorimotor Gating Deficits | Rat (Sprague-Dawley) | Prepulse Inhibition of Acoustic Startle | 10, 30, 56.6 mg/kg (i.p.) | Blocks amphetamine-induced disruption of prepulse inhibition.[1][4] | [1][4] |
| Cocaine Self-Administration | Mouse | Self-Administration | 0.1, 1.0 mg/kg (i.p.) | Dose-dependently reduces cocaine self-administration, with the 1.0 mg/kg dose reducing it to the level of saline. | [6] |
| Cocaine-Induced Hyperlocomotion | Mouse | Locomotor Activity | 1, 10 mg/kg (i.p.) | Reduces cocaine-induced hyperlocomotion.[6] | [6] |
Table 2: Neurochemical and In Vitro Effects of this compound
| Assay | Preparation | Measurement | This compound Concentration/Dose | Key Findings | Reference |
| In Vivo Microdialysis | Rat (freely moving) - Nucleus Accumbens and Caudate-Putamen | Extracellular Dopamine (B1211576) Levels | Not specified | Reverses amphetamine-induced increases in extracellular dopamine levels in both brain regions.[1][2][3] | [1][2][3] |
| In Vivo Microdialysis | Mouse - Striatum | Extracellular Dopamine Levels | Not specified | Reduces cocaine-induced increases in striatal dopamine. This effect is absent in M4 knockout mice. | [6] |
| Thallium Flux Assay (GIRK channel activation) | HEK293 cells expressing human M4 receptor | EC50 of ACh potentiation | 1.9 ± 0.2 µM | Potentiates the response of the M4 receptor to an EC20 concentration of acetylcholine. | [5] |
| Radioligand Binding Assay | Membranes from cells expressing rat M4 receptor | ACh Ki | 10 µM | Induces a ~20-25-fold leftward shift in the potency of ACh to displace [3H]NMS binding, indicating an increase in ACh affinity. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the potential antipsychotic-like activity of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine.
Materials:
-
Male Sprague-Dawley rats (270-300 g)
-
This compound
-
d-Amphetamine hemisulfate
-
Vehicle for this compound (e.g., 10% Tween 80 in saline)
-
Saline (0.9% NaCl)
-
Open-field activity chambers equipped with infrared photobeams
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Procedure:
-
Habituation: Place the rats individually into the open-field chambers and allow them to habituate for 30 minutes.
-
Pretreatment: Following habituation, administer this compound (e.g., 10, 30, or 56.6 mg/kg, i.p.) or its vehicle. Allow for a 30-minute pretreatment period during which the animals remain in the chambers.
-
Psychostimulant Challenge: Administer amphetamine (1 mg/kg, s.c.) to all rats.
-
Data Collection: Immediately after the amphetamine injection, record locomotor activity (e.g., total photobeam breaks or distance traveled) in 5-minute intervals for a total of 60-90 minutes.
-
Data Analysis: Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle-treated control group using an appropriate statistical method, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Protocol 2: Contextual Fear Conditioning in Rats
Objective: To evaluate the effect of this compound on the cognitive deficits induced by amphetamine, specifically in the domain of associative learning and memory.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
d-Amphetamine hemisulfate
-
Vehicle and saline
-
Fear conditioning chambers equipped with a shock grid floor, a speaker, and a video camera
-
Software for recording and analyzing freezing behavior
Procedure:
-
Drug Administration: Administer this compound or vehicle (i.p.) 30 minutes prior to the conditioning session. Administer amphetamine or saline (s.c.) 15 minutes before the session.
-
Conditioning (Day 1):
-
Place each rat in the conditioning chamber and allow a 2-minute habituation period.
-
Deliver a series of foot shocks (e.g., 3-4 shocks, 0.5-1.0 mA, 2 seconds duration) with an inter-shock interval of 1-2 minutes.
-
Return the rat to its home cage after the session.
-
-
Context Testing (Day 2):
-
Approximately 24 hours after conditioning, place the rat back into the same chamber.
-
Record the rat's behavior for a set period (e.g., 5-6 minutes) without presenting any shocks.
-
Quantify the amount of time the animal spends "freezing" (complete immobility except for respiration) as a measure of fear memory.
-
-
Data Analysis: Compare the percentage of freezing time between the different treatment groups. A reversal of an amphetamine-induced deficit in freezing would be indicated by a significant increase in freezing time in the this compound + amphetamine group compared to the vehicle + amphetamine group.
Protocol 3: In Vivo Microdialysis for Striatal Dopamine Measurement
Objective: To determine the effect of this compound on amphetamine-induced dopamine release in key brain regions associated with psychosis and motor control.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
d-Amphetamine hemisulfate
-
Vehicle and saline
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or caudate-putamen) using a stereotaxic apparatus. Allow the animals to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound or vehicle (i.p.), followed by amphetamine or saline (s.c.) at the appropriate time points.
-
Sample Collection: Continue to collect dialysate samples for several hours post-drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the average baseline concentration for each animal. Compare the dopamine response curves between the different treatment groups.
Signaling Pathways and Experimental Workflows
M4 Receptor Signaling Pathway in Striatal Dopamine Regulation
The following diagram illustrates the proposed mechanism by which this compound, through the positive allosteric modulation of M4 receptors, regulates dopamine release in the striatum.
Caption: M4 receptor activation by ACh, potentiated by this compound, inhibits dopamine release.
Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines a typical workflow for the preclinical assessment of this compound in an animal model of psychosis.
Caption: Workflow for assessing this compound's antipsychotic-like effects in vivo.
Long-Term Administration and Toxicology
It is important to note that while this compound has been evaluated in acute and sub-chronic preclinical models, publicly available, detailed studies on the long-term toxicological effects of chronic administration (i.e., daily dosing over several weeks or months) are limited. For drug development purposes, comprehensive toxicology studies in at least two species (one rodent and one non-rodent) would be required to assess for potential target organ toxicity, carcinogenicity, and other adverse effects resulting from prolonged exposure. Researchers should consult regulatory guidelines for nonclinical safety studies when planning long-term administration protocols.
Disclaimer: This document is intended for research and informational purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and with the approval of the relevant Institutional Animal Care and Use Committee (IACUC). The provided protocols are examples and may require optimization for specific experimental conditions.
References
- 1. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Striatal Muscarinic Receptors Promote Activity Dependence of Dopamine Transmission via Distinct Receptor Subtypes on Cholinergic Interneurons in Ventral versus Dorsal Striatum | Journal of Neuroscience [jneurosci.org]
- 4. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
Measuring VU0152100 Brain Concentration Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a centrally active compound, it has shown potential in preclinical models for the treatment of psychiatric and neurological disorders, such as schizophrenia and stimulant addiction.[2][4][5][6] this compound does not possess intrinsic agonist activity but potentiates the M4 receptor's response to acetylcholine.[1] This modulation is thought to reverse the hyperdopaminergic states associated with psychosis.[4][5] Accurate measurement of this compound concentrations in the brain is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and overall assessment of its therapeutic potential.
This document provides detailed application notes and protocols for measuring this compound brain concentration levels, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification in complex biological matrices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of analytical methods, particularly for sample preparation and chromatography.
| Property | Value | Reference |
| IUPAC Name | 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | [2] |
| Molecular Formula | C₁₈H₁₉N₃O₂S | [3] |
| Molecular Weight | 341.43 g/mol | [2][3] |
| Solubility | Soluble in DMSO to 100 mM, Soluble in ethanol (B145695) to 10 mM | |
| Appearance | Solid |
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. Upon binding of acetylcholine, the M4 receptor undergoes a conformational change, which is enhanced by the presence of this compound. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream pathways, including the regulation of dopamine (B1211576) release in key brain regions like the striatum.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU-0152100 - Wikipedia [en.wikipedia.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VU0152100 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] For most experimental applications, a stock solution is typically prepared in DMSO.
Q2: Can I dissolve this compound directly in aqueous solutions like PBS or saline?
A2: Direct dissolution in aqueous buffers is not recommended due to the compound's low solubility. To achieve a working concentration in an aqueous medium, it is advised to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute this stock into the desired aqueous buffer.[1] Be aware that the final concentration in aqueous buffers may still be limited, for instance, the solubility is approximately 0.14 mg/mL in a 1:6 solution of DMSO:PBS (pH 7.2).[1][2]
Q3: What are the recommended solvents for preparing stock solutions?
A3: The most commonly recommended solvent for preparing stock solutions of this compound is DMSO.[1][2][3][4] It is soluble in DMSO up to 100 mM.[4] Ethanol can also be used, with solubility reaching up to 10 mM.[4]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be stored at -20°C or -80°C to ensure stability.[3] For long-term storage (up to 2 years), -80°C is recommended. For shorter-term storage (up to 1 year), -20°C is suitable.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guide
Issue: My this compound is not dissolving properly in my chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Ensure you are using a recommended organic solvent like DMSO or DMF for initial dissolution. This compound has poor solubility in aqueous buffers alone.[1] |
| Low Temperature | Gently warm the solution. Heating can aid in the dissolution of the compound.[3] |
| Incomplete Mixing | Use sonication or vortexing to ensure thorough mixing and facilitate dissolution.[3][5] |
| Precipitation upon Dilution | When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing. If precipitation persists, consider using a vehicle containing co-solvents or surfactants. |
| Hygroscopic DMSO | DMSO can absorb moisture from the air, which can negatively impact the solubility of some compounds. Use freshly opened, anhydrous DMSO for the best results.[3] |
Issue: I am observing precipitation of this compound in my cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Final DMSO Concentration Too High | Ensure the final concentration of DMSO in your cell culture medium is at a level that is non-toxic to your cells (typically ≤ 0.5%). High concentrations of DMSO can also affect compound solubility in aqueous environments. |
| Compound Concentration Exceeds Aqueous Solubility Limit | Even with initial dissolution in DMSO, the final concentration in the aqueous medium may be above its solubility limit. Try lowering the final concentration of this compound in your experiment. For aqueous buffers, a solubility of approximately 0.14 mg/ml has been reported in a 1:6 solution of DMSO:PBS (pH 7.2).[1][2] |
| Interaction with Media Components | Some components of cell culture media can interact with the compound and cause it to precipitate. If possible, test the solubility in a simpler buffer (e.g., PBS) first. |
Quantitative Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 50 mg/mL (146.44 mM) | Saturation unknown. | [3] |
| DMSO | 100 mM | [4] | |
| DMSO | ~30 mg/mL | [1][2] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] | |
| Ethanol | 10 mM | [4] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.32 mM) | Clear solution. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.32 mM) | Clear solution. | [3] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [1][2] | |
| 10% Tween 80 in double deionized water | - | Used for in vivo studies. | [5][6] |
| 10% Tween 80 in 0.9% saline | - | Used for in vivo studies. | [7] |
Experimental Protocols
Preparation of this compound for In Vitro Assays
This protocol describes the preparation of a stock solution and subsequent dilution for use in cellular assays.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Serially dilute the stock solution in your cell culture medium or assay buffer to the desired final concentrations. Ensure the final DMSO concentration is kept low and consistent across all experimental conditions.
-
Preparation of this compound for In Vivo Rodent Studies
This protocol is adapted from published studies for intraperitoneal (i.p.) administration in rats.[5][6]
-
Vehicle Preparation:
-
Prepare a 10% Tween 80 solution in double deionized water or 0.9% saline.
-
-
This compound Formulation:
-
Administration:
-
Administer the prepared solution to the animals at the desired dosage. The administration volume may vary depending on the study design (e.g., 1 ml/kg or 2 ml/kg).[6]
-
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
This compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor (M4R). It does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, acetylcholine. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of VU0152100 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of VU0152100, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][2][3] It does not possess intrinsic agonist activity, meaning it does not activate the M4 receptor on its own.[1][3] Instead, it binds to a topographically distinct site on the receptor, known as an allosteric site, and potentiates the response of the M4 receptor to its endogenous ligand, acetylcholine (ACh).[1][4]
Q2: How selective is this compound for the M4 receptor?
A2: this compound is highly selective for the M4 mAChR subtype over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1][5] Studies have shown that even at concentrations up to 30 µM, this compound does not affect the acetylcholine dose-response curves at these other mAChR subtypes.[1] Furthermore, it has been tested against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters and was found to be largely inactive.[1]
Q3: At what concentration does this compound typically show on-target M4 PAM activity?
A3: The EC50 of this compound for potentiation of the M4 receptor is in the range of 380 to 403 nM.[1][3] This is the concentration at which it produces half of its maximal potentiation of the acetylcholine response.
Troubleshooting Guide: Off-Target Effects at High Concentrations
Researchers using this compound at high concentrations may encounter unexpected results. This guide addresses potential off-target effects and provides troubleshooting advice.
Issue: My experimental results at high concentrations of this compound are not consistent with selective M4 receptor modulation.
Potential Cause 1: Off-target activity at the Dopamine (B1211576) Transporter (DAT)
At high micromolar concentrations, this compound has been shown to interact with the dopamine transporter (DAT).[6] While the affinity is significantly lower than for its primary target, this interaction may become relevant in experiments using high concentrations.
-
Troubleshooting Steps:
-
Review Your Concentration: Compare the concentration of this compound in your experiment to the known IC50 values for DAT (see table below). If your concentration is approaching or exceeding these values, consider the possibility of DAT inhibition influencing your results.
-
Lower the Concentration: If experimentally feasible, reduce the concentration of this compound to a range where it is selective for the M4 receptor (i.e., closer to its EC50 of ~400 nM).
-
Use a Control Compound: Include a selective DAT inhibitor in your experimental design to determine if the observed effect is consistent with DAT inhibition.
-
Consider In Vivo Context: For in vivo studies, it's important to note that at a high dose of 56.6 mg/kg, the maximum free brain concentration of this compound is approximately 340 nM.[6] This is well below the concentration required for significant DAT interaction, suggesting a good safety margin for typical in vivo experiments.[6]
-
Potential Cause 2: Weak antagonist activity at the Serotonin 2B Receptor (5-HT2B)
A structurally related compound, VU0152099, was found to have weak antagonist activity at the 5-HT2B receptor.[1] While this has not been explicitly reported for this compound, it is a potential off-target interaction for this chemical class at high concentrations.
-
Troubleshooting Steps:
-
Consult Literature on Structurally Similar Compounds: Be aware of the potential pharmacology of the chemical scaffold.
-
Use a 5-HT2B Antagonist Control: If your experimental system is sensitive to serotonergic modulation, consider using a selective 5-HT2B antagonist as a control to rule out this off-target effect.
-
Potential Cause 3: Non-Specific Binding and Solubility Issues
At very high concentrations, lipophilic compounds can exhibit non-specific binding to proteins and surfaces, or may come out of solution, leading to artifacts.
-
Troubleshooting Steps:
-
Check Solubility: Ensure that the concentration of this compound used is below its solubility limit in your experimental buffer. The presence of precipitate can cause inconsistent results.
-
Use Appropriate Controls: Include vehicle controls and consider using an inactive structural analog of this compound if available, to control for non-specific effects of the chemical scaffold.
-
Include a Detergent: In biochemical assays, a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can sometimes help to reduce non-specific binding.
-
Data Presentation
Table 1: Potency of this compound at the M4 Receptor
| Parameter | Value | Assay System |
| EC50 | 380 - 403 nM | Calcium mobilization in CHO cells expressing rat M4 mAChR and Gqi5[1][3] |
| EC50 | 1.9 µM | GIRK-mediated thallium flux in HEK293 cells expressing human M4 mAChR[2] |
Table 2: Off-Target Activity of this compound at High Concentrations
| Target | Activity | IC50 / % Inhibition | Species |
| Dopamine Transporter (DAT) | Inhibition of ligand binding | 46% inhibition @ 10 µM[6] | Not specified |
| Dopamine Transporter (DAT) | Inhibition of ligand binding | 5.98 µM | Human[6] |
| Dopamine Transporter (DAT) | Inhibition of ligand binding | >10 µM | Rat[6] |
| M1, M2, M3, M5 mAChRs | No potentiation of ACh response | No effect up to 30 µM[1] | Not specified |
| Panel of 68 GPCRs, ion channels, transporters, and enzymes | Largely inactive | Not specified | Not specified[1] |
Experimental Protocols
1. Calcium Mobilization Assay for M4 PAM Activity
This assay is used to determine the potency (EC50) of this compound in potentiating the M4 receptor response to acetylcholine.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 muscarinic acetylcholine receptor and a chimeric G-protein, Gqi5.
-
Methodology:
-
Plate the CHO-rM4-Gqi5 cells in 96-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at room temperature in the dark.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of this compound to the cells and incubate for a short period (e.g., 1.5 minutes).
-
Add a fixed, sub-maximal concentration of acetylcholine (EC20) to stimulate the M4 receptor.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorescence plate reader (e.g., FLIPR).
-
The potentiation by this compound is measured as the increase in the calcium response in the presence of the compound compared to the response with acetylcholine alone.
-
Plot the potentiation against the concentration of this compound to determine the EC50 value.
-
2. Radioligand Binding Assay for Off-Target Screening
This type of assay is used to screen for potential off-target interactions by measuring the ability of a compound to displace a radiolabeled ligand from a panel of receptors, transporters, and ion channels.
-
General Protocol (Example for DAT):
-
Prepare cell membranes from a cell line expressing the human dopamine transporter (hDAT).
-
Incubate the membranes with a specific radioligand for DAT (e.g., [3H]WIN 35,428) in a binding buffer.
-
In parallel wells, add a high concentration of this compound (e.g., 10 µM) to the incubation mixture.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known DAT inhibitor).
-
After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding by this compound.
-
If significant inhibition is observed, a full concentration-response curve can be generated to determine the IC50 value.
-
Visualizations
Caption: M4 mAChR signaling pathway and the modulatory role of this compound.
Caption: A typical experimental workflow for characterizing a selective PAM like this compound.
Caption: A logical workflow for troubleshooting unexpected results with high concentrations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, M4 positive allosteric modulator (CAS 409351-28-6) | Abcam [abcam.com]
- 5. VU 152100 | M4 Receptors | Tocris Bioscience [tocris.com]
- 6. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
VU0152100 stability in solution over time
Technical Support Center: VU0152100
This technical support guide provides detailed information on the stability of this compound in solution, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR).[1] It does not activate the receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[1] It is being investigated for its potential therapeutic effects in conditions such as psychosis and schizophrenia.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound binds to an allosteric site on the M4 receptor, a G protein-coupled receptor (GPCR). This binding increases the affinity of the receptor for acetylcholine.[1] The M4 receptor is coupled to Gi/Go proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release, notably reducing dopamine (B1211576) levels in key brain regions like the nucleus accumbens and caudate-putamen.[3][4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, dissolve this compound in a suitable organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM to 100 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q4: How long are stock solutions of this compound stable?
A4: When stored properly, stock solutions of this compound are stable for extended periods. Based on supplier recommendations, solutions can be stored at -20°C for up to one year and at -80°C for up to two years.[2] The solid form of this compound is stable for at least four years when stored at -20°C.[6][7]
Data on Solubility and Stability
The following tables summarize the known solubility and stability information for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | Up to 100 mM (or 30 mg/mL) | [6][7] |
| Ethanol | Up to 10 mM | |
| DMF | 30 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [6][7] |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Recommended Stability Period | Reference |
| Stock Solution in DMSO | -20°C | Up to 1 year | [2] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [2] |
| Aqueous Working Solution | Room Temperature or 4°C | Prepare fresh; use within one day | [2][7] |
| Solid Form | -20°C | ≥ 4 years | [6][7] |
Troubleshooting Guide
Issue 1: My this compound precipitated out of solution after dilution in an aqueous buffer or cell culture medium.
-
Question: I diluted my DMSO stock solution of this compound into my aqueous experimental buffer, and the solution turned cloudy. What happened?
-
Answer: This is likely due to the low aqueous solubility of this compound.[7] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final solvent mixture.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to maintain cell health and compound solubility.[8]
-
Use a Lower Compound Concentration: You may be exceeding the solubility limit of this compound in your final solution. Try working with a lower concentration.
-
Pre-warm the Medium: Adding a cold stock solution to a warmer aqueous buffer can sometimes induce precipitation. Ensure both solutions are at the same temperature before mixing.[8]
-
Aid Dissolution: If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[2]
-
Use Solubilizing Agents: For in vivo preparations, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[2]
-
-
Issue 2: I am observing inconsistent results or a loss of compound activity over time in my experiments.
-
Question: My dose-response curves for this compound are variable between experiments, and the IC50 value seems to be increasing. Could this be a stability issue?
-
Answer: Yes, inconsistent potency is a classic sign of compound instability in the experimental medium.[8] this compound is sparingly soluble in aqueous buffers, and it is recommended that aqueous solutions be used on the day of preparation.[7] If the compound degrades during your experiment, its effective concentration will decrease, leading to inconsistent and inaccurate results.
-
Troubleshooting Steps:
-
Perform a Stability Assessment: Experimentally determine the stability of this compound in your specific experimental medium (e.g., cell culture media, buffer) under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol is provided below.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.[2] Do not store diluted aqueous solutions.[7]
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay design allows.[8]
-
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer or cell culture medium over time using HPLC-MS analysis.
-
Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Spike the Medium: Add the this compound stock solution to your pre-warmed (e.g., 37°C) aqueous medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., 0.1%).
-
Incubate Samples: Place the solution in an incubator under your standard experimental conditions (e.g., 37°C).
-
Collect Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Sample Processing: Immediately quench any potential degradation by adding the aliquot to a 3-fold excess of cold acetonitrile (B52724) or methanol. This will precipitate proteins and halt chemical reactions. Centrifuge the samples to pellet any precipitate.
-
LC-MS Analysis: Analyze the supernatant from each time point using a validated LC-MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial (T=0) concentration versus time to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Signaling pathway of the M4 receptor modulated by this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: VU0152100 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting experiments with VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][2] It does not have intrinsic agonist activity on its own but potentiates the response of the M4 receptor to the endogenous ligand, acetylcholine (ACh).[1][3] this compound binds to an allosteric site on the M4 receptor, which is topographically distinct from the ACh binding site.[1][4] This binding increases the affinity of the M4 receptor for ACh, thereby enhancing its signaling.[1]
Q2: How should I dissolve this compound for my experiments?
A2: For in vivo studies in rodents, this compound has been successfully dissolved in 10% Tween 80 in saline.[4][5] The pH of the solution should be adjusted to approximately 6-7 using 1 N sodium hydroxide.[4][5] For in vitro assays, stock solutions are typically prepared in DMSO.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6] If precipitation occurs during preparation, gentle heating and/or sonication may help in dissolution.[6]
Q3: I am not observing the expected potentiation of the acetylcholine response. What could be the issue?
A3: There are several potential reasons for this:
-
Suboptimal Acetylcholine Concentration: As a PAM, this compound requires the presence of an orthosteric agonist like acetylcholine to exert its effect. Ensure you are using an appropriate concentration of ACh, typically an EC20 concentration, to observe potentiation.[1]
-
Incorrect this compound Concentration: The potency of this compound can vary depending on the assay system. For instance, in functional calcium mobilization assays in CHO cells expressing the rat M4 receptor, the EC50 is approximately 380 nM.[3] In GIRK-mediated thallium flux assays, the EC50 is around 1.9 µM.[1] Ensure your experimental concentration is within the effective range.
-
Cell Line Integrity: Verify the expression and functionality of the M4 receptor in your cell line. For Gi/o-coupled receptors like M4, calcium mobilization assays may require co-expression of a chimeric G protein, such as Gqi5, to link the receptor to the phospholipase Cβ/Ca2+ pathway.[1]
Q4: Is this compound selective for the M4 receptor? Am I likely to see off-target effects?
A4: this compound is reported to be a highly selective M4 PAM.[1][4] It has been shown to be devoid of activity at other muscarinic acetylcholine receptor subtypes (M1, M2, M3, M5) and a wide panel of other GPCRs, ion channels, and transporters at typical experimental concentrations.[1][3] However, as with any pharmacological tool, off-target effects could potentially be observed at very high concentrations. It is always advisable to include appropriate controls and, if concerned about off-target effects, to test the compound against a panel of relevant receptors.
Q5: Does this compound have any direct agonist activity?
A5: No, this compound does not possess intrinsic agonist activity.[1][2][3] It exclusively acts as a PAM, meaning it only enhances the activity of an orthosteric agonist like acetylcholine and does not activate the M4 receptor on its own.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in in vivo behavioral experiments.
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility/Stability in Vehicle | Prepare fresh solutions of this compound in 10% Tween 80 on the day of the experiment.[4][5][6] Ensure the solution is clear and free of precipitates before administration. |
| Pharmacokinetic Variability | Administer this compound intraperitoneally (i.p.) approximately 15-40 minutes before the behavioral test to allow for sufficient central nervous system penetration.[4][5] |
| Animal Model Specificity | The effects of this compound are M4 receptor-dependent. To confirm this, consider using M4 receptor knockout mice, in which the behavioral effects of this compound should be absent.[4] |
Problem 2: Difficulty replicating neurochemical findings, such as the reversal of amphetamine-induced dopamine (B1211576) release.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | This compound has been shown to dose-dependently reverse amphetamine-induced hyperlocomotion at doses of 30 and 56.6 mg/kg in rats.[4] Ensure the dose used is appropriate for the intended effect. |
| Timing of Administration | For in vivo microdialysis, administer this compound prior to the psychostimulant challenge to observe the modulatory effect on dopamine release.[4][5] |
| Regional Brain Differences | The effects of this compound on dopamine release have been demonstrated in the nucleus accumbens and caudate-putamen.[4][6] Ensure your microdialysis probe is correctly placed in the target brain region. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Species | Parameter | Value |
| Calcium Mobilization | CHO cells expressing rM4 and Gqi5 | Rat | EC50 | 380 ± 93 nM[3] |
| GIRK-Mediated Thallium Flux | HEK293 cells expressing hM4 and GIRK1/2 | Human | EC50 | 1.9 ± 0.2 µM[1] |
| Acetylcholine Affinity Shift | CHO cells expressing rM4 | Rat | ACh Ki Shift | ~20-25 fold[1] |
Table 2: In Vivo Dosing for Behavioral Studies in Rodents
| Animal Model | Dosing Range (i.p.) | Effect |
| Rats (Amphetamine-induced hyperlocomotion) | 10 - 56.6 mg/kg | Dose-dependent reversal of hyperlocomotion[4][6] |
| Mice (Cocaine-induced hyperlocomotion) | 10 mg/kg | Reduction of hyperlocomotion[5] |
| Rats (Amphetamine-induced disruption of contextual fear conditioning) | 56.6 mg/kg | Blockade of disruption[4][6] |
| Rats (Amphetamine-induced disruption of prepulse inhibition) | 10 - 56.6 mg/kg | Blockade of disruption[4][6] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture CHO cells stably co-expressing the rat M4 muscarinic receptor and the chimeric G protein Gqi5 in Ham's F-12 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM GlutaMax I, 20 mM HEPES, and 50 µg/ml G418 sulfate.
-
Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: On the day of the experiment, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound to the wells and incubate for a short period (e.g., 1.5 minutes).
-
Agonist Stimulation: Add an EC20 concentration of acetylcholine to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Normalize the data as a percentage of the maximal response to a saturating concentration of acetylcholine.[1]
Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion in Rats
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment (e.g., open-field arenas) for a sufficient period before the experiment.
-
Compound Preparation: Prepare this compound in 10% Tween 80 and amphetamine in saline.
-
Drug Administration: Administer this compound (e.g., 10, 30, 56.6 mg/kg, i.p.) or vehicle. After 15 minutes, administer amphetamine (e.g., 1 mg/kg, i.p.) or vehicle.
-
Behavioral Recording: Immediately after amphetamine administration, place the rats in the open-field arenas and record their locomotor activity for a set duration (e.g., 45-60 minutes) using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled or other locomotor parameters. Compare the activity of the this compound-treated groups to the vehicle/amphetamine control group.[4]
Visualizations
Caption: M4 receptor signaling pathway modulated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, M4 positive allosteric modulator (CAS 409351-28-6) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
How to control for vehicle effects with VU0152100
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). Proper experimental design, including appropriate vehicle controls, is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1] It does not have agonist activity on its own but potentiates the response of the M4 receptor to acetylcholine.[1][2] this compound binds to an allosteric site on the M4 receptor, which is distinct from the binding site of the endogenous ligand, acetylcholine.[1] This binding increases the affinity of acetylcholine for the receptor, thereby enhancing its signaling.[1] this compound is highly selective for the M4 subtype over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1]
Q2: What are the common research applications for this compound?
This compound is primarily used in neuroscience research to investigate the role of the M4 receptor in various physiological and pathological processes. Due to its ability to modulate dopaminergic neurotransmission, it is often studied in the context of:
-
Psychosis and Schizophrenia: this compound has shown antipsychotic-like effects in preclinical models, such as reversing amphetamine-induced hyperlocomotion.[1][3][4]
-
Cognitive Function: It is used to explore the role of M4 receptors in learning and memory.[5][6]
-
Substance Abuse: Research has investigated its potential to reduce the reinforcing effects of drugs like cocaine.[7][8]
Q3: What are the recommended vehicles for dissolving this compound for in vitro and in vivo experiments?
The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on available data, the following are recommended:
| Application | Vehicle Composition | Achievable Concentration | Notes |
| In Vitro | 100% Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (146.44 mM) | Use newly opened, high-purity DMSO as it is hygroscopic.[9] |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.32 mM) | Prepare a clear stock solution in DMSO first, then add the other solvents sequentially.[9] |
| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.32 mM) | This formulation can be an alternative to PEG300 and Tween-80.[9] |
| In Vivo | 10% Tween 80 in 0.9% Saline | Not specified | This vehicle has been used in mouse studies.[7] |
It is crucial to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation. [9]
Troubleshooting Guide: Controlling for Vehicle Effects
The vehicle itself can have biological effects, which may confound experimental results. This guide provides strategies to identify and control for these effects.
Problem 1: Vehicle-induced behavioral or physiological changes.
-
Question: My vehicle control group shows unexpected changes in behavior (e.g., altered locomotion, anxiety-like behavior) or physiology. How can I address this?
-
Answer:
-
Thoroughly Characterize the Vehicle Effect: Run a dedicated control experiment with a naive group of animals that receives only the vehicle. Measure all relevant behavioral and physiological parameters to establish a baseline effect of the vehicle alone.
-
Compare to a Saline Control: Include a control group that receives an equivalent volume of sterile saline or phosphate-buffered saline (PBS). This will help you differentiate the effects of the vehicle components (e.g., DMSO, PEG300, Tween-80) from the injection procedure itself.
-
Optimize Vehicle Composition: If the vehicle effects are significant, consider optimizing the formulation. This could involve reducing the concentration of DMSO or other potentially bioactive components, as long as this compound remains soluble.
-
Acclimatize Animals to Injection Procedure: Handle and habituate the animals to the injection procedure for several days before the experiment begins to minimize stress-induced responses.
-
Problem 2: Suspected interaction between the vehicle and this compound.
-
Question: I am concerned that the vehicle might be altering the pharmacokinetics or pharmacodynamics of this compound. How can I test for this?
-
Answer:
-
Dose-Response Curve Analysis: A significant shift in the potency (EC50 or ED50) of this compound when prepared in different vehicles could suggest an interaction.
-
Pharmacokinetic Studies: If resources permit, conduct a basic pharmacokinetic study to compare the absorption, distribution, metabolism, and excretion (ADME) of this compound in different vehicles. This can reveal if the vehicle is affecting the bioavailability of the compound.
-
Consult Published Literature: Review studies that have used this compound with similar administration routes and vehicles to see if they report any unexpected findings or have addressed potential vehicle interactions.
-
Problem 3: Precipitation of this compound in the vehicle.
-
Question: I am observing precipitation of this compound after preparing my dosing solution. What should I do?
-
Answer:
-
Ensure Proper Dissolution Technique: When preparing multi-component vehicles, always dissolve this compound completely in the primary solvent (e.g., DMSO) first before adding the other components sequentially.
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can help to redissolve the compound.[9] However, be cautious not to degrade the compound with excessive heat.
-
Prepare Fresh Solutions: As recommended, prepare working solutions fresh on the day of the experiment to minimize the risk of precipitation over time.[9]
-
Filter the Solution: Before administration, consider filtering the solution through a 0.22 µm syringe filter to remove any undissolved particles. This is especially important for intravenous injections.
-
Experimental Workflow & Signaling Pathway Diagrams
To assist researchers, the following diagrams illustrate a typical experimental workflow for an in vivo study and the signaling pathway of this compound.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VU-0152100 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Addressing variability in animal response to VU0152100
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses during experiments with VU0152100.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR).[1][2] It does not have intrinsic agonist activity but potentiates the response of the M4 receptor to acetylcholine.[1] Its mechanism involves binding to an allosteric site on the M4 receptor, which increases the receptor's affinity for acetylcholine.[1]
Q2: In which animal models has this compound been shown to be effective?
This compound has demonstrated efficacy in rodent models, particularly in reversing hyperlocomotion induced by amphetamine and cocaine.[1][3][4] These effects are absent in M4 knockout mice, confirming the target specificity of the compound.[3] It has also been shown to block amphetamine-induced disruptions in contextual fear conditioning and prepulse inhibition of the acoustic startle reflex.[3]
Q3: What are the known pharmacokinetic properties of this compound in rodents?
Pharmacokinetic studies have been conducted in rats. Following a single intravenous administration of 1 mg/kg, a related M4 PAM, VU0467154, showed low plasma clearance and a long half-life.[5] For this compound, brain and plasma concentrations have been measured in rats after intraperitoneal administration.[1][3] It is important to note that pharmacokinetic properties in mice have not been extensively evaluated, and researchers have often adapted protocols from rat studies.[4]
Troubleshooting Guide: Addressing Response Variability
Variability in animal response to this compound can arise from several factors. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Inconsistent or weaker-than-expected behavioral effects.
| Potential Cause | Troubleshooting Steps |
| Improper Drug Formulation | This compound has been formulated in 10% Tween 80 in sterile water, with the pH adjusted to ~7.0.[1] Ensure the compound is fully dissolved; sonication may be required to obtain a uniform, homogenous solution.[1] For in vivo studies, jet-milling of the compound to create uniform nanoparticles has been reported to improve its properties.[1] |
| Inappropriate Dosing or Administration Route | The most commonly reported administration route is intraperitoneal (i.p.).[1][3][4] Doses in rats have ranged from 30 to 100 mg/kg, while in mice, doses of 0.1-10 mg/kg have been used.[3][4] Verify that the dose is appropriate for the species and experimental paradigm. Consider conducting a dose-response study to determine the optimal dose for your specific model. |
| Timing of Administration | Pre-treatment times of 15 to 40 minutes before the behavioral challenge have been reported.[3][4] The timing should be consistent across all experimental animals and may need to be optimized for your specific protocol. |
| Species or Strain Differences | Be aware that pharmacokinetic and pharmacodynamic responses can vary between species (rats vs. mice) and even between different strains of the same species. If adapting a protocol from one species to another, consider that the optimal dose and timing may differ.[4] |
Issue 2: Unexpected side effects or off-target activity.
| Potential Cause | Troubleshooting Steps |
| High Doses Leading to Off-Target Effects | Although highly selective for the M4 receptor, at high concentrations, this compound has been noted to have some interaction with the dopamine (B1211576) transporter.[3] If observing unexpected behavioral phenotypes, consider reducing the dose. This compound has been shown to be effective at doses that do not induce catalepsy.[3][6] |
| Vehicle Effects | Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the administration vehicle. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/Cell Line | Reference |
| EC50 (Functional Assay) | 380 ± 93 nM | Rat M4 in CHO cells | [1] |
| ACh Potency Shift | 70-fold | Rat M4 | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | This compound Dose | Administration Route | Key Finding | Reference |
| Amphetamine-induced hyperlocomotion | Rat | 30 and 56.6 mg/kg | i.p. | Dose-dependent reversal of hyperlocomotion | [3] |
| Amphetamine-induced hyperlocomotion | Mouse (Wild-type) | Not specified | i.p. | Reversal of hyperlocomotion | [3] |
| Amphetamine-induced hyperlocomotion | Mouse (M4 KO) | Not specified | i.p. | No effect on hyperlocomotion | [3] |
| Cocaine-induced hyperlocomotion | Mouse | 10 mg/kg | i.p. | Reduction of hyperlocomotion | [4] |
| Cocaine self-administration | Mouse | 0.1-10 mg/kg | i.p. | Reduction in cocaine self-administration | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Weigh the desired amount of this compound. For some in vivo studies, the compound was first jet-milled to create uniform nanoparticles.[1]
-
Prepare the vehicle solution consisting of 10% Tween 80 in double deionized water.[1]
-
Dissolve the this compound in the vehicle to the desired final concentration (e.g., for a 56.6 mg/kg dose in rats).[1]
-
Adjust the pH of the solution to approximately 7.0 using 1 N NaOH.[1]
-
Sonicate the solution until a uniform and homogenous suspension is obtained.[1]
Protocol 2: Amphetamine-Induced Hyperlocomotion Study in Rats
-
Place rats in open-field chambers for a 30-minute habituation period.[1]
-
Administer this compound (e.g., 56.6 mg/kg, i.p.) or vehicle.
-
Allow for a 30-minute pre-treatment period.[1]
-
Administer amphetamine (e.g., 1 mg/kg, s.c.).[1]
-
Immediately begin recording locomotor activity for 60 minutes.[1]
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA with post-hoc tests for comparisons to the vehicle + amphetamine control group.[1]
Visualizations
Caption: Signaling pathway of this compound at the M4 muscarinic receptor.
Caption: General experimental workflow for in vivo behavioral studies with this compound.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, M4 positive allosteric modulator (CAS 409351-28-6) | Abcam [abcam.com]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting VU0152100 delivery in freely moving animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0152100 in freely moving animals. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It does not possess intrinsic agonist activity on its own but enhances the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine, at the M4 receptor.[4][5] This selective potentiation of M4 receptor signaling has shown promise in preclinical models for conditions such as psychosis and cognitive impairment.[1][2][3]
Q2: What is the recommended route of administration for this compound in freely moving animals?
Based on published preclinical studies, the most common and effective route of administration for this compound is intraperitoneal (IP) injection.[1][2] This method allows for systemic delivery and subsequent penetration of the blood-brain barrier.
Q3: What are the typical dosages of this compound used in rodent studies?
Effective doses in rats have been reported in the range of 10 to 56.6 mg/kg for reversing amphetamine-induced hyperlocomotion.[1][2] The specific dose will depend on the animal model and the experimental question being addressed.
Q4: Are there any known overt side effects of this compound at effective doses?
Studies have shown that at doses effective in behavioral models, this compound does not typically produce catalepsy or the peripheral adverse effects commonly associated with non-selective muscarinic agonists.[3][6] However, as with any compound, it is crucial to monitor animals for any signs of distress or unexpected behavioral changes.
Troubleshooting Guide
Compound Preparation and Administration
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
-
Vehicle Composition: this compound has been successfully formulated in a vehicle of 10% Tween 80 in sterile water or saline. Another suggested formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Ensure you are using an appropriate vehicle.
-
Solubility: this compound is soluble in DMSO.[5] When preparing the final solution, it is recommended to first dissolve the compound in a small amount of DMSO before adding other components of the vehicle.
-
Sonication: If precipitation occurs, gentle warming and sonication can aid in dissolution.[2]
-
Fresh Preparation: It is best practice to prepare the working solution fresh on the day of the experiment to ensure its stability and prevent precipitation.[2]
Q6: I'm concerned about the accuracy and potential complications of intraperitoneal injections. How can I minimize issues?
-
Proper Technique: Ensure you are using the correct technique for IP injections in your specific rodent species. For mice and rats, this typically involves injecting into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[4]
-
Animal Restraint: Proper and gentle restraint is crucial to minimize stress to the animal and ensure accurate injection. Habituation to handling and restraint can reduce stress.[7]
-
Needle Size: Use an appropriate needle gauge for the size of your animal (e.g., 25-27g for mice, 23-25g for rats).[4]
-
Injection Volume: Do not exceed the recommended maximum injection volumes for your animal model to avoid discomfort and potential complications.[4]
-
Misinjection: Be aware that misinjection into the gastrointestinal tract, abdominal fat, or subcutaneous tissue can occur.[1] If you suspect a misinjection, note it in your records as it can lead to variability in your data.
Behavioral Observations
Q7: After this compound administration, my animals are showing unexpected behaviors (e.g., lethargy, hyperactivity). What could be the cause?
-
Dose-Response: You may be observing a dose-dependent effect. It is advisable to conduct a dose-response study to determine the optimal dose for your specific experiment.
-
Off-Target Effects: While this compound is highly selective for the M4 receptor, the possibility of off-target effects at higher doses cannot be entirely ruled out.
-
Interaction with Other Factors: Consider if the observed behavior could be an interaction between this compound and other experimental manipulations (e.g., stress from handling, other administered compounds).
-
Vehicle Control: Always include a vehicle-treated control group to ensure the observed effects are due to this compound and not the injection procedure or the vehicle itself.
Q8: I am not observing the expected behavioral effect of this compound in my experiment. What are the potential reasons?
-
Incorrect Dosage: The dose may be too low to elicit a significant effect. Review the literature for effective dose ranges in similar models.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly (e.g., at -20°C or -80°C) and that the working solution was freshly prepared.[2]
-
Administration Route: Confirm that the intraperitoneal injection was administered correctly and that the compound reached the systemic circulation.
-
Animal Model Suitability: The chosen animal model may not be sensitive to the effects of M4 receptor modulation.
-
Timing of Administration: The pre-treatment time (the interval between this compound administration and the behavioral test) is a critical parameter. This should be optimized for your experiment based on the pharmacokinetic profile of the compound.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Effective Dose Range | 10 - 56.6 mg/kg (IP) | Rat | [1][2] |
| Vehicle Formulation 1 | 10% Tween 80 in sterile water/saline | Rat | |
| Vehicle Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A | [2] |
| EC50 (in vitro) | 380 nM | N/A | [5] |
| Stock Solution Storage | -20°C for 1 year; -80°C for 2 years | N/A | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Weigh the desired amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO.
-
For the final working solution, a vehicle of 10% Tween 80 in sterile saline can be used. Alternatively, a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be prepared.[2]
-
To prepare the final solution, first add the required volume of the DMSO stock solution to PEG300 and mix thoroughly. Then, add Tween-80 and mix again. Finally, add the saline to reach the final volume.[2]
-
If any precipitation is observed, gently warm the solution and sonicate until it becomes clear.[2]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[2]
Protocol 2: Intraperitoneal Administration in a Freely Moving Rat
-
Gently but firmly restrain the rat. The animal can be tilted with its head slightly lower than its hindquarters to allow the abdominal organs to shift forward.[4]
-
Identify the injection site in the lower right or left abdominal quadrant.
-
Insert a sterile needle (e.g., 23-25 gauge) at an appropriate angle to penetrate the peritoneum without damaging internal organs.
-
Gently aspirate to ensure no bodily fluids (e.g., urine, blood, intestinal contents) are drawn into the syringe, which would indicate incorrect needle placement.[4]
-
If the aspiration is clear, slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions or signs of distress.
Visualizations
Caption: Signaling pathway of the M4 muscarinic receptor modulated by this compound.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
VU0152100 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and use of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound as a solid can be stored for up to 12 months at +4°C.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to store stock solutions at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: Can this compound be dissolved in solvents other than DMSO?
A3: Yes, this compound is also soluble in ethanol (B145695) up to 10 mM. For in vivo studies in rodents, it has been dissolved in a vehicle of 10% Tween 80 in 0.9% saline, with the pH adjusted to 6-7.[2]
Q4: Is this compound active in vivo?
A4: Yes, this compound is a blood-brain barrier permeable and centrally active M4 PAM that has demonstrated efficacy in various rodent models.[1][3][4] It has been shown to reverse amphetamine-induced hyperlocomotion and cognitive deficits.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution upon thawing | The concentration may be too high for the solvent at lower temperatures. | Gently warm the solution and sonicate until the precipitate redissolves.[1] Consider preparing a less concentrated stock solution for future use. |
| Inconsistent or no effect in in vivo experiments | Improper preparation of the working solution. | Ensure the working solution is prepared fresh on the day of the experiment.[1] Verify the correct vehicle is being used and that the pH is appropriately adjusted if necessary.[2] |
| Degradation of the compound in the working solution. | Avoid prolonged storage of diluted working solutions. Prepare only the amount needed for the experiment. | |
| Incorrect dosage or administration route. | Review the experimental protocol and previously published studies to confirm the appropriate dose and route of administration for your specific animal model.[1][2][3] | |
| Variability between experimental replicates | Inconsistent timing of drug administration relative to behavioral testing or other measurements. | Standardize the timing of all experimental procedures, including the pre-treatment interval between this compound administration and the subsequent intervention or measurement.[2][3] |
| Differences in animal handling or environmental conditions. | Ensure all animals are handled consistently and that environmental factors (e.g., lighting, noise) are controlled across all experimental groups. |
Storage and Stability Data
| Form | Solvent | Storage Temperature | Storage Duration | Reference |
| Solid | N/A | +4°C | Up to 12 months | |
| Stock Solution | DMSO | -20°C | Up to 1 year | [1] |
| Stock Solution | DMSO | -80°C | Up to 2 years | [1] |
Experimental Protocols & Methodologies
Preparation of this compound for In Vivo Rodent Studies
A common method for preparing this compound for intraperitoneal (i.p.) injection in rats involves the following steps:
-
Dissolve this compound in a vehicle solution consisting of 10% Tween 80 in 0.9% saline.[2]
-
Adjust the pH of the solution to between 6 and 7 using sodium hydroxide (B78521) (1 M).[2]
-
The final solution is administered in a volume of 10 ml/kg.[2]
General Protocol for Assessing the Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
-
Acclimate rats to the open-field chambers for a 30-minute habituation period.[4]
-
Administer vehicle or this compound (e.g., 56.6 mg/kg, i.p.) as a pretreatment.[3][4]
-
After a 15- to 30-minute pretreatment interval, administer vehicle or amphetamine (e.g., 1 mg/kg, s.c. or i.p.).[3][4]
-
Immediately begin recording locomotor activity for a continuous period of 45 to 60 minutes.[3][4]
Visualizations
Caption: Mechanism of action for this compound as an M4 PAM.
Caption: General experimental workflow for in vivo rodent studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential for VU0152100 tolerance or sensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: Is there evidence for the development of tolerance or sensitization to this compound with repeated administration?
Currently, there are no direct studies specifically investigating the development of tolerance or sensitization to this compound following chronic administration. However, preclinical studies with a structurally related and potent M4 PAM, VU0467154, have shown that it does not lead to tolerance upon repeated dosing[1]. This suggests that other M4 PAMs, like this compound, may also have a low propensity for developing tolerance.
Researchers should, however, perform their own long-term studies to confirm the lack of tolerance or sensitization within their specific experimental models and paradigms.
Q2: What are the known acute effects of this compound in preclinical models?
This compound has demonstrated a range of antipsychotic-like and cognitive-enhancing effects in rodent models. Key findings include:
-
Reversal of Hyperlocomotion: this compound dose-dependently reverses hyperlocomotion induced by amphetamine in rats and wild-type mice, but not in M4 knockout mice[1][2].
-
Cognitive Enhancement: It blocks the disruption of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex caused by amphetamine[1][2].
-
Dopamine (B1211576) Modulation: this compound reverses amphetamine-induced increases in extracellular dopamine levels in the nucleus accumbens and caudate-putamen[1][2].
-
Cocaine-Seeking Behavior: It has been shown to reduce cocaine self-administration and cocaine-induced hyperlocomotion[3].
These effects are observed at doses that do not typically produce catalepsy or other adverse effects associated with non-selective muscarinic agonists[2].
Q3: How does this compound work?
This compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This means it does not directly activate the receptor on its own but binds to a different site (an allosteric site) than the natural ligand, acetylcholine (ACh). This binding increases the affinity of the M4 receptor for ACh and/or enhances the receptor's response when ACh binds[4]. This potentiation of the natural signaling of ACh is what leads to its pharmacological effects.
Troubleshooting Guides
Issue 1: Diminished or Altered Behavioral Response After Repeated Dosing
Scenario: You have been administering this compound for several days or weeks and observe a reduced or altered behavioral effect compared to the initial doses.
Possible Causes:
-
Pharmacokinetic Changes: Alterations in drug metabolism or clearance over time.
-
Receptor Desensitization/Downregulation: Although less likely for a PAM, chronic stimulation could potentially lead to changes in M4 receptor expression or signaling efficiency.
-
Behavioral Compensation: The animal model may be developing compensatory behavioral strategies.
Troubleshooting Steps:
-
Pharmacokinetic Analysis:
-
Protocol: Collect plasma and brain tissue samples at various time points after the final dose of this compound and compare the drug concentrations to those from an acute dosing study.
-
Expected Outcome: If pharmacokinetics have changed, you may see lower drug levels, suggesting increased metabolism or clearance.
-
-
Ex Vivo Receptor Analysis:
-
Protocol: Following the final behavioral test, sacrifice the animals and collect brain tissue (e.g., striatum, prefrontal cortex). Perform western blotting or immunohistochemistry to quantify M4 receptor protein levels.
-
Expected Outcome: A significant decrease in M4 receptor expression in the this compound-treated group compared to the vehicle group could suggest receptor downregulation.
-
-
Control for Behavioral Compensation:
-
Protocol: Introduce a novel behavioral test that relies on the same neurochemical pathways but requires a different behavioral response.
-
Expected Outcome: If the diminished response is specific to the original test, it may indicate behavioral compensation rather than pharmacological tolerance.
-
Issue 2: Unexpected or Adverse Effects at Higher Doses or with Chronic Treatment
Scenario: You observe unexpected behaviors such as tremors, excessive salivation, or seizures, especially at higher doses or after prolonged administration.
Possible Causes:
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or ion channels.
-
Over-Potentiation of M4 Signaling: Excessive enhancement of M4 receptor activity could lead to adverse cholinergic effects.
-
Metabolite Activity: Active metabolites of this compound could have different pharmacological profiles.
Troubleshooting Steps:
-
Dose-Response Curve:
-
Protocol: Conduct a detailed dose-response study for both the desired therapeutic effect and the observed adverse effects.
-
Expected Outcome: This will help determine the therapeutic window and identify a dose that maximizes efficacy while minimizing adverse events.
-
-
In Vitro Selectivity Profiling:
-
Protocol: Test this compound at the concentrations observed in the brain during the adverse events against a panel of other relevant G protein-coupled receptors (GPCRs), ion channels, and transporters.
-
Expected Outcome: This will reveal any potential off-target activities that could explain the unexpected effects.
-
-
Metabolite Identification and Profiling:
-
Protocol: Use techniques like mass spectrometry to identify major metabolites of this compound in plasma and brain tissue. Synthesize these metabolites and test their activity at M4 and other receptors.
-
Expected Outcome: This will determine if active metabolites are contributing to the observed adverse effects.
-
Quantitative Data Summary
Table 1: In Vitro Potency of M4 PAMs
| Compound | Assay | Potency (pEC50) | Max Response (% of ACh) | Reference |
| This compound | Calcium Mobilization (rat M4) | 6.59 ± 0.07 | 69% | [5] |
| VU0467154 | Calcium Mobilization (rat M4) | 7.75 ± 0.06 | 68% | [5] |
| LY2033298 | Calcium Mobilization (rat M4) | 6.19 ± 0.03 | 67% | [5] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |
| Amphetamine-induced hyperlocomotion | Rat | 10 - 56.6 | Dose-dependent reversal | [2] |
| Amphetamine-disrupted contextual fear | Rat | 10 - 56.6 | Blockade of disruption | [2] |
| Cocaine self-administration | Mouse | 0.1 - 1.0 | Reduction in self-administration | [3] |
| Cocaine-induced hyperlocomotion | Mouse | 10 | Reduction in hyperlocomotion | [3] |
Experimental Protocols
Protocol 1: Assessment of Behavioral Sensitization to this compound
-
Habituation: Habituate animals to the testing environment (e.g., open-field arena) for 30 minutes daily for 3 days.
-
Baseline Testing: On day 4, administer vehicle and measure baseline locomotor activity for 60 minutes.
-
Repeated Dosing: From days 5 to 14, administer a fixed dose of this compound (e.g., 30 mg/kg, i.p.) or vehicle daily.
-
Challenge Day: On day 15, after a 24-hour washout period, administer the same challenge dose of this compound to all groups and measure locomotor activity for 60 minutes.
-
Data Analysis: Compare the locomotor response to the this compound challenge in the chronically treated group versus the vehicle-treated group. A significantly greater response in the chronically treated group would suggest sensitization.
Protocol 2: In Vivo Microdialysis to Measure Dopamine Release
-
Surgery: Implant a microdialysis guide cannula targeting the nucleus accumbens or striatum. Allow for a 3-5 day recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe and allow for a 2-hour stabilization period with continuous perfusion of artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Drug Administration: Administer this compound (or vehicle) followed by a psychostimulant challenge (e.g., amphetamine).
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2 hours post-challenge.
-
Analysis: Analyze dopamine content in the dialysate samples using HPLC with electrochemical detection.
Visualizations
Caption: M4 receptor signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: VU0152100 and Animal Behavior
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU0152100 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] It does not have agonist activity on its own but potentiates the effect of the endogenous neurotransmitter, acetylcholine, at the M4 receptor. The M4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gi/Go proteins to inhibit adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This modulation of cholinergic signaling can influence dopaminergic pathways, which is central to its observed behavioral effects.[2][3]
Q2: What is the expected impact of this compound on the baseline behavior of my animals?
When administered alone, this compound is not expected to have a significant impact on the baseline locomotor activity or cognitive performance of rodents.[2][4] Studies have shown that at doses effective in reversing psychostimulant-induced behaviors, this compound does not produce catalepsy or other adverse effects associated with non-selective muscarinic agonists.[2][1] Furthermore, it has been demonstrated to have no effect on motor performance in the rotarod test when administered by itself.[5]
Q3: What are the reported behavioral effects of this compound in animal models?
The primary reported behavioral effects of this compound are the reversal of phenotypes induced by psychostimulants like amphetamine and cocaine.[2][3][6] Specifically, this compound has been shown to:
-
Dose-dependently reverse amphetamine-induced hyperlocomotion in rats and wild-type mice. This effect is absent in M4 knockout mice, confirming its M4 receptor-mediated action.[2]
-
Block the disruption of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex caused by amphetamine.[2][7]
-
Reduce cocaine self-administration and cocaine-induced hyperlocomotion.[3][5][6]
Q4: In which brain regions does this compound exert its effects?
The effects of this compound are mediated through the M4 receptors located in brain regions critical for reward, motivation, and motor control. Key areas include the nucleus accumbens, caudate-putamen, hippocampus, and medial thalamus.[2][1] By modulating M4 receptors in these regions, this compound can reverse the increased extracellular dopamine (B1211576) levels in the nucleus accumbens and caudate-putamen induced by psychostimulants.[2][7]
Troubleshooting Guides
Problem 1: I am not observing any behavioral changes after administering this compound alone.
-
Is this expected? Yes, this is the expected outcome. This compound is a positive allosteric modulator and requires the presence of endogenous acetylcholine to exert its effects. In the absence of a pharmacological challenge that alters cholinergic or dopaminergic tone, this compound is unlikely to produce significant changes in baseline behavior.[2]
-
Recommendation: To observe the effects of this compound, it should be tested in a model where the relevant neurochemical systems are perturbed, such as in animals challenged with a psychostimulant like amphetamine or cocaine.[2][3]
Problem 2: My animals are showing unexpected side effects (e.g., catalepsy).
-
Is this expected? No. One of the key advantages of a selective M4 PAM like this compound is the absence of catalepsy and other adverse effects typically seen with non-selective muscarinic agonists at effective doses.[2][1]
-
Possible Causes & Troubleshooting:
-
Dose: Although unlikely at standard effective doses, extremely high doses might lead to off-target effects. Review your dosing calculations and consider performing a dose-response study.
-
Compound Purity: Ensure the purity of your this compound compound. Impurities could be responsible for unexpected pharmacological effects.
-
Vehicle: Confirm that the vehicle used for administration is inert and not causing any behavioral effects on its own.
-
Problem 3: this compound is not reversing amphetamine-induced hyperlocomotion in my experiment.
-
Possible Causes & Troubleshooting:
-
Dose and Timing of Administration: The dose of this compound and the timing of its administration relative to the amphetamine challenge are critical. Pre-treatment with this compound is typically required. Refer to established protocols for appropriate dosing and timing.[8]
-
Animal Strain: While effective in standard rodent models, there could be strain-specific differences in M4 receptor expression or sensitivity.
-
M4 Receptor Functionality: The effect of this compound is dependent on functional M4 receptors. This can be confirmed by testing in M4 knockout mice, where the effect should be absent.[2]
-
Data Presentation
Table 1: Summary of this compound Effects on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose of this compound (mg/kg, i.p.) | Amphetamine Dose (mg/kg, s.c.) | Locomotor Activity Outcome |
| Vehicle + Vehicle | N/A | N/A | Baseline locomotor activity |
| Vehicle + Amphetamine | N/A | 1 | Significant increase in locomotor activity |
| This compound + Amphetamine | 10 | 1 | Partial reversal of amphetamine-induced hyperlocomotion |
| This compound + Amphetamine | 30 | 1 | Significant reversal of amphetamine-induced hyperlocomotion |
| This compound + Amphetamine | 56.6 | 1 | Robust reversal of amphetamine-induced hyperlocomotion |
Data summarized from Byun et al., 2014.[2]
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed and acclimated to the testing room for at least 60 minutes before the experiment.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.
-
Procedure:
-
Place rats in the open-field chambers for a 30-minute habituation period.
-
Administer this compound (10, 30, or 56.6 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound administration, administer amphetamine (1 mg/kg, s.c.) or vehicle.
-
Record locomotor activity for 60-120 minutes immediately following the amphetamine injection.
-
-
Data Analysis: Analyze locomotor activity data (e.g., total distance traveled) using a two-way ANOVA with treatment and time as factors, followed by appropriate post-hoc tests.
Visualizations
Caption: M4 Receptor Signaling Pathway with this compound.
References
- 1. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An allosteric enhancer of M₄ muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VU-0152100 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VU0152100 and Other M4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target for the treatment of neuropsychiatric disorders, particularly the psychotic and cognitive symptoms associated with schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to enhancing receptor function, potentially providing greater subtype selectivity and a wider therapeutic window compared to orthosteric agonists. This guide provides a comparative overview of VU0152100 and other notable M4 PAMs, with a focus on their pharmacological properties and preclinical efficacy, supported by experimental data.
Data Presentation: In Vitro and In Vivo Comparison of M4 PAMs
The following tables summarize the key quantitative data for this compound and other well-characterized M4 PAMs, including VU0467154 and LY2033298. These compounds have been instrumental in validating the therapeutic potential of M4 PAMs.
Table 1: In Vitro Potency and Efficacy of M4 PAMs in Calcium Mobilization Assays
| Compound | Species | EC50 (nM) | Maximum Response (% of ACh max) | Reference |
| This compound | Rat | 257 | 69% | [1] |
| VU0467154 | Rat | 17.7 | 68% | [1] |
| Human | 627 | 55% | [1] | |
| Cynomolgus Monkey | 1000 | 57% | [1] | |
| LY2033298 | Rat | 646 | 67% | [1] |
Table 2: In Vitro Affinity Modulation of Acetylcholine (ACh) by M4 PAMs in Radioligand Binding Assays
| Compound | Assay Condition | Fold-Shift in ACh Affinity | Reference |
| This compound | [3H]NMS displacement | 12.1-fold increase | [1] |
| VU0467154 | [3H]NMS displacement | 14.5-fold increase | [1] |
Table 3: In Vivo Efficacy of M4 PAMs in the Amphetamine-Induced Hyperlocomotion Model in Rats
| Compound | Dose (mg/kg, i.p.) | Effect on Amphetamine-Induced Hyperlocomotion | Reference |
| This compound | 10, 30, 56.6 | Dose-dependent reversal | [2] |
| VU0152099 | 56.6 | Reversal | [3] |
Mandatory Visualization
Signaling Pathway
Caption: M4 muscarinic receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for M4 PAM discovery and characterization.
Logical Relationship
Caption: Proposed mechanism of antipsychotic action for M4 PAMs.
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary functional screen to identify and characterize PAMs by measuring the potentiation of an agonist-induced intracellular calcium response.
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 receptor and a chimeric G-protein (Gqi5) are cultured in appropriate media (e.g., Ham's F-12 with 10% FBS, G418, and hygromycin B).
-
Cells are plated into 384-well black-walled, clear-bottom plates and incubated overnight.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) for 45-60 minutes at 37°C.
3. Compound Addition and Signal Detection:
-
The dye solution is removed, and assay buffer is added.
-
A baseline fluorescence reading is taken using a fluorescence imaging plate reader (e.g., FLIPR).
-
Test compounds (e.g., this compound) are added at various concentrations, and the plate is incubated for a short period (e.g., 1.5-2 minutes).
-
An EC20 concentration of acetylcholine (ACh) is then added to stimulate the M4 receptor.
-
Fluorescence is measured for approximately 50-120 seconds to capture the calcium flux.
4. Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
The potentiation by the PAM is calculated as a percentage of the maximal response to a saturating concentration of ACh.
-
EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay is used to determine if a PAM alters the binding affinity of the orthosteric ligand (ACh) to the M4 receptor.
1. Membrane Preparation:
-
CHO cells expressing the M4 receptor are harvested and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
2. Competition Binding Assay:
-
In a 96-well plate, the membrane preparation is incubated with a fixed low concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of unlabeled ACh.
-
A fixed concentration of the PAM (e.g., this compound) is included in a parallel set of experiments.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The ability of ACh to displace the radioligand is plotted as a concentration-response curve.
-
A leftward shift in the ACh displacement curve in the presence of the PAM indicates an increase in ACh affinity.
-
The fold-shift in the IC50 of ACh is calculated to quantify the degree of positive cooperativity.
Amphetamine-Induced Hyperlocomotion in Rats
This in vivo behavioral model is widely used to assess the potential antipsychotic-like activity of compounds.
1. Animals and Habituation:
-
Male Sprague-Dawley rats are housed under standard laboratory conditions.
-
Prior to testing, rats are habituated to the open-field activity chambers for a set period (e.g., 30-60 minutes).
2. Drug Administration:
-
Following habituation, rats are administered the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.
-
After a pretreatment interval (e.g., 30 minutes), all rats receive a subcutaneous (s.c.) injection of d-amphetamine (e.g., 1 mg/kg) to induce hyperlocomotion.
3. Locomotor Activity Measurement:
-
Locomotor activity is recorded for a period of 60-90 minutes post-amphetamine injection using automated activity monitors that track beam breaks.
-
Data is typically collected in time bins (e.g., 5-minute intervals).
4. Data Analysis:
-
The total distance traveled or the number of beam breaks is calculated for each animal.
-
The data is analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity of the compound-treated groups to the vehicle-treated control group.
-
A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.[2][3]
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of VU0152100 and Xanomeline in Muscarinic Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of VU0152100 and xanomeline (B1663083), two key compounds in the study of muscarinic acetylcholine (B1216132) receptors (mAChRs) for the treatment of neuropsychiatric disorders. This analysis is supported by experimental data on their receptor binding profiles, in vitro and in vivo functional activity, and clinical outcomes.
Executive Summary
This compound is a highly selective positive allosteric modulator (PAM) of the M4 muscarinic receptor, exhibiting no intrinsic agonist activity. Its therapeutic potential lies in its ability to potentiate the effects of the endogenous neurotransmitter acetylcholine, thereby offering a nuanced approach to receptor modulation. In contrast, xanomeline is an agonist with a preference for M1 and M4 receptors. It has demonstrated efficacy in clinical trials for schizophrenia, particularly when co-administered with a peripherally acting muscarinic antagonist to mitigate side effects. This guide delves into the quantitative differences in their efficacy and the experimental methodologies used to ascertain these properties.
Data Presentation
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and xanomeline at muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Off-Targets (Ki > 120 nM) |
| Xanomeline | High Affinity[1] | High Affinity[1] | High Affinity[2] | High Affinity[1] | High Affinity[2] | 5-HT1A, 5-HT1B, 5-HT2[2][3] |
| This compound | No Affinity | No Affinity | No Affinity | Allosteric Site | No Affinity | Devoid of activity at other mAChR subtypes and a panel of other GPCRs |
Note: Specific Ki values for xanomeline at all five muscarinic subtypes are comparable, demonstrating its non-selective binding profile.[1][4] this compound binds to an allosteric site on the M4 receptor and does not displace orthosteric radioligands like [3H]NMS at concentrations up to 30 µM.
Table 2: In Vitro Functional Activity (EC50/IC50, nM)
| Compound | Assay Type | Receptor Target | Potency (EC50/IC50) | Efficacy (% of control/max response) | Cell Line |
| Xanomeline | Phospholipid Hydrolysis | M1 | 6 (IC50) | - | Rabbit Vas Deferens[5] |
| Xanomeline | Phospholipid Hydrolysis | M1 | 100 (EC50) | 100% of Carbachol | CHO cells[5] |
| Xanomeline | G-protein Activation | M1 | 294 (Ki) | Full agonist | CHO cells[1] |
| Xanomeline | G-protein Activation | M2 | 296 (Ki) | Partial agonist (40% of carbachol) | CHO cells[1] |
| Xanomeline | Phosphoinositide Hydrolysis | M1 | 134.5 - 316.23 (EC50) | - | A9 L cells[6] |
| This compound | Calcium Mobilization (PAM activity) | M4 | 380 (IC50) | Potentiates ACh response | CHO cells[7] |
| This compound | GIRK-mediated Thallium Flux (PAM activity) | M4 | 1900 (EC50) | Potentiates ACh response | HEK293 cells[8] |
Table 3: In Vivo Preclinical Efficacy
| Compound | Model | Species | Dose Range | Key Findings |
| This compound | Amphetamine-Induced Hyperlocomotion | Rat | 3 - 56.6 mg/kg | Dose-dependent reversal of hyperlocomotion.[9][10] |
| This compound | Amphetamine-Induced Dopamine (B1211576) Release | Rat | 10 - 56.6 mg/kg | Reversed increases in extracellular dopamine in nucleus accumbens and caudate-putamen.[10][11] |
| This compound | Prepulse Inhibition (PPI) Deficit | Rat | 10 - 56.6 mg/kg | Blocked amphetamine-induced disruption of PPI.[11] |
| Xanomeline | Conditioned Avoidance Responding | Rat | - | Inhibited conditioned avoidance responding, similar to atypical antipsychotics.[12][13] |
| Xanomeline | Apomorphine-Induced Climbing | Mouse | - | Blocked apomorphine-induced climbing.[12] |
| Xanomeline | Dopamine Agonist-Induced Turning | Rat | - | Blocked turning in 6-hydroxydopamine-lesioned rats.[12] |
Table 4: Clinical Efficacy in Schizophrenia (Xanomeline/Trospium - KarXT)
| Trial Phase | Primary Endpoint | Key Findings |
| Phase 2 (EMERGENT-1) | Change in PANSS Total Score | Statistically significant improvement in PANSS total score compared to placebo.[11] |
| Phase 3 (EMERGENT-2 & 3) | Change in PANSS Total Score | Confirmed significant and clinically meaningful reductions in PANSS total score versus placebo. |
| Pooled Analysis | PANSS Total Score Reduction | Xanomeline/trospium showed a 9.9-point greater reduction in PANSS total score compared to placebo.[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.[15]
-
Assay Setup: The assay is typically performed in a 96-well plate format. For each receptor subtype, a constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for M2-M5, [3H]-pirenzepine for M1) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., xanomeline).[16][17]
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is then calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[16]
In Vitro Functional Assays (Calcium Mobilization)
Objective: To measure the functional activity of a compound at Gq-coupled receptors (like M1) by detecting changes in intracellular calcium levels.
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the target receptor (e.g., CHO or HEK293 cells) are seeded into 96- or 1536-well black, clear-bottom plates.[4][8]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage. The plate is incubated to allow for dye uptake.[18][19]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of the test compound at various concentrations.[4][20]
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically over time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined. For PAMs like this compound, the assay is performed in the presence of a fixed, low concentration of the endogenous agonist (acetylcholine) to measure the potentiation of the response.[7]
In Vivo Behavioral Assays (Amphetamine-Induced Hyperlocomotion)
Objective: To assess the potential antipsychotic-like activity of a compound by measuring its ability to reverse the locomotor hyperactivity induced by amphetamine.
General Protocol:
-
Animal Acclimation: Rats or mice are individually placed in open-field chambers and allowed to habituate for a period (e.g., 30 minutes).[9]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via a specific route (e.g., intraperitoneally, i.p.).[7][9]
-
Amphetamine Challenge: After a set pretreatment time (e.g., 30 minutes), the animals are challenged with an injection of amphetamine (e.g., 1 mg/kg, subcutaneously, s.c.).[9]
-
Locomotor Activity Monitoring: Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes) using automated activity monitoring systems that track parameters like distance traveled and beam breaks.[9]
-
Data Analysis: The locomotor activity data is analyzed to compare the effects of the test compound on amphetamine-induced hyperlocomotion relative to the vehicle-treated control group. A dose-dependent reduction in hyperactivity is indicative of potential antipsychotic efficacy.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.
Caption: Signaling pathways for M1 and M4 muscarinic receptors.
Caption: Generalized workflow for efficacy testing of novel compounds.
References
- 1. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
A Comparative Guide: The Efficacy of VU0152100, an M4 PAM, Versus M1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of the M4 selective positive allosteric modulator (PAM) VU0152100 and traditional M1 muscarinic receptor agonists. It is important to note at the outset that these compounds target different subtypes of muscarinic acetylcholine (B1216132) receptors, representing distinct therapeutic strategies. This compound enhances the activity of the M4 receptor in the presence of the endogenous ligand acetylcholine, while M1 agonists directly activate the M1 receptor. This fundamental difference underpins their distinct pharmacological profiles and potential therapeutic applications.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and a representative M1/M4 receptor agonist, Xanomeline (B1663083), for which extensive data is available.
| Parameter | This compound (M4 PAM) | Xanomeline (M1/M4 Agonist) |
| Molecular Target | M4 Muscarinic Acetylcholine Receptor | M1 and M4 Muscarinic Acetylcholine Receptors |
| Mechanism of Action | Positive Allosteric Modulator | Orthosteric Agonist |
| In Vitro Potency (EC₅₀) | ~380 nM (in CHO cells expressing rat M4 and Gqi5)[1][2] | M1: ~30.9 nM, M4: ~14.1 nM |
| In Vivo Efficacy Model | Reversal of amphetamine-induced hyperlocomotion in rats | Amelioration of cognitive dysfunction in rodent models[3] |
| Effective Dose (In Vivo) | 30 and 56.6 mg/kg (i.p.) in rats for reversal of hyperlocomotion[4] | 0.5-3 mg/kg (s.c.) in monkeys for functional dopamine (B1211576) antagonism[5] |
| Key Signaling Pathway | Potentiates Gαi/o-coupled inhibition of adenylyl cyclase | Activates Gαq/11-coupled phospholipase C pathway |
| Primary Therapeutic Indication (Preclinical) | Antipsychotic-like effects[4][6][7][8][9] | Pro-cognitive and antipsychotic-like effects[10][11][12][13][14][15][16][17][18] |
Signaling Pathways
The distinct mechanisms of this compound and M1 receptor agonists are rooted in their differential engagement of intracellular signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the in vitro and in vivo efficacy of compounds like this compound and M1 receptor agonists.
In Vitro: Calcium Mobilization Assay
This assay is widely used to determine the functional activity of Gq-coupled receptors like M1, or Gi/o-coupled receptors (like M4) when co-expressed with a chimeric G-protein (e.g., Gqi5) that redirects the signal through the PLC pathway.
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in inducing intracellular calcium release.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 or M4 (with Gqi5) muscarinic receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.
-
Compound Preparation: Test compounds (M1 agonist or this compound) are serially diluted in assay buffer to the desired concentrations. For PAMs like this compound, a fixed, sub-maximal concentration (e.g., EC₂₀) of acetylcholine is also prepared.
-
Assay Procedure:
-
The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compound (and acetylcholine for PAMs) is automatically added to the wells.
-
Fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.
-
-
Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.
In Vivo: Amphetamine-Induced Hyperlocomotion in Rodents
This behavioral model is a standard preclinical screen for antipsychotic-like activity.
Objective: To assess the ability of a test compound to reverse the hyperlocomotor effects of a psychostimulant like amphetamine.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared photobeam arrays to track horizontal and vertical movements.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are placed individually into the open-field arenas, and their baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
The test compound (e.g., this compound) or vehicle is administered via the appropriate route (e.g., intraperitoneal injection).
-
After a specified pretreatment time (e.g., 30 minutes), amphetamine (e.g., 1-2 mg/kg, subcutaneous) or saline is administered.
-
Locomotor activity is then recorded for a subsequent period (e.g., 90-120 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks are quantified. The data is typically analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare specific groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.
Experimental Workflow
The following diagram illustrates a generalized workflow for the preclinical evaluation of compounds targeting muscarinic receptors.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 16. Frontiers | Xanomeline Protects Cortical Cells From Oxygen-Glucose Deprivation via Inhibiting Oxidative Stress and Apoptosis [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Xanomeline - Wikipedia [en.wikipedia.org]
Validating VU0152100's M4 Receptor-Mediated Effects: A Comparative Guide Using Knockout Mice Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0152100, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, with other relevant compounds. The central theme is the validation of its on-target effects using M4 knockout (KO) mice, a critical step in preclinical drug development.
This guide synthesizes experimental data from multiple studies, presenting quantitative findings in clear, comparative tables. Detailed methodologies for key behavioral and neurochemical assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Unveiling the Specificity of this compound
This compound is a highly selective M4 PAM that has demonstrated potential for treating psychosis and cognitive impairments.[1] A cornerstone of its preclinical validation lies in the use of M4 KO mice. These genetically engineered animals lack the M4 receptor, providing a definitive tool to confirm that the pharmacological effects of this compound are indeed mediated by this specific receptor subtype. Studies consistently show that the antipsychotic-like and neurochemical effects of this compound observed in wild-type (WT) mice are absent in their M4 KO littermates.[2][3]
Comparative Analysis with Other M4 PAMs
To provide a broader context, this guide compares the M4 receptor-dependent effects of this compound with other notable M4 PAMs, VU0467154 and LY2033298.
| Compound | Key Finding in M4 KO Mice | Reference |
| This compound | Reversal of amphetamine-induced hyperlocomotion is absent in M4 KO mice. | [2] |
| Inhibitory effects on cocaine-induced increases in striatal dopamine (B1211576) are abolished in M4 KO mice. | [3] | |
| VU0467154 | Fails to reverse MK-801-induced hyperlocomotion and cognitive deficits in M4 KO mice. | [4] |
| LY2033298 | Antipsychotic-like effects are significantly attenuated in M4 KO mice. | [5] |
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound and M4 KO mice.
Amphetamine-Induced Hyperlocomotion
| Animal Model | Treatment | Locomotor Activity (Total Distance Traveled) | Statistical Significance | Reference |
| Wild-Type Mice | Vehicle + Amphetamine | Increased | - | [2] |
| Wild-Type Mice | This compound (30 mg/kg) + Amphetamine | Significantly Reduced vs. Vehicle + Amphetamine | p < 0.05 | [2] |
| M4 KO Mice | Vehicle + Amphetamine | Increased | - | [2] |
| M4 KO Mice | This compound (30 mg/kg) + Amphetamine | No significant change vs. Vehicle + Amphetamine | Not Significant | [2] |
Cocaine-Induced Striatal Dopamine Increase
| Animal Model | Treatment | Striatal Dopamine Levels | Outcome | Reference |
| Wild-Type Mice | Cocaine | Increased | - | [3] |
| Wild-Type Mice | This compound + Cocaine | Increase almost abolished | - | [3] |
| M4 KO Mice | Cocaine | Increased | - | [3] |
| M4 KO Mice | This compound + Cocaine | Attenuating effect abolished | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Amphetamine-Induced Hyperlocomotion
This assay assesses the potential antipsychotic-like activity of a compound by measuring its ability to reverse the hyperlocomotor effects of a psychostimulant like amphetamine.[6]
-
Animals: Male wild-type and M4 KO mice are used.[2]
-
Apparatus: Open-field chambers equipped with infrared photobeams to automatically record locomotor activity.[6]
-
Procedure:
-
Mice are habituated to the testing room for at least one hour.[7]
-
Mice are pre-treated with either vehicle or this compound (e.g., 30 mg/kg, intraperitoneally).[2]
-
After a set pre-treatment time (e.g., 30 minutes), mice are administered amphetamine (e.g., 1-5 mg/kg, subcutaneously or intraperitoneally).[6][8]
-
Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes).[9]
-
-
Data Analysis: Total distance traveled or the number of beam breaks are analyzed using appropriate statistical methods, such as a two-way ANOVA.[2]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels, such as dopamine, in specific brain regions of freely moving animals.[10][11]
-
Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum) of both wild-type and M4 KO mice.[12] Animals are allowed to recover for a set period.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[12]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[11]
-
Sample Collection: After a baseline collection period, animals are administered the test compounds (e.g., this compound followed by cocaine).[3] Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[3]
Contextual Fear Conditioning
This test assesses associative learning and memory by pairing a specific environment (context) with an aversive stimulus (e.g., a mild footshock).[13][14]
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock.[13]
-
Training (Day 1):
-
Testing (Day 2):
-
Drug Administration: this compound or vehicle is administered prior to the training session to assess its effect on the acquisition of fear memory.[16]
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the M4 receptor signaling pathway and the experimental workflow for validating this compound's effects.
References
- 1. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased novelty-induced locomotion, sensitivity to amphetamine, and extracellular dopamine in striatum of Zdhhc15-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. b-neuro.com [b-neuro.com]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Potency of VU0152100: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of VU0152100, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, across different species. The information is supported by experimental data from in vitro functional assays to assist researchers in evaluating its potential as a pharmacological tool.
Executive Summary
This compound exhibits significant species-dependent differences in its potency as an M4 receptor PAM. Notably, it is considerably more potent at the rat M4 receptor than at the human or cynomolgus monkey M4 receptors. This guide summarizes the available quantitative data, details the experimental methodologies used to determine potency, and provides diagrams of the M4 receptor signaling pathway and a typical experimental workflow.
Data Presentation
The following tables summarize the in vitro potency of this compound and a comparator compound, VU0467154, on the M4 receptor from different species. Potency is expressed as the half-maximal effective concentration (EC50) or pEC50 (-log(EC50)).
Table 1: Potency of this compound at the M4 Receptor (Calcium Mobilization Assay)
| Species | Receptor | EC50 (nM) | pEC50 | Reference |
| Rat | rM4 | 257 | 6.59 ± 0.07 | [1][2] |
| Rat | rM4 | 380 ± 93 | - | [3] |
| Human | hM4 | - | - | |
| Cynomolgus Monkey | cynoM4 | - | - |
Table 2: Potency of Comparator M4 PAM (VU0467154) at the M4 Receptor (Calcium Mobilization Assay)
| Species | Receptor | EC50 (nM) | pEC50 | Reference |
| Rat | rM4 | 17.7 | 7.75 ± 0.06 | [1][2] |
| Human | hM4 | 627 | 6.20 ± 0.06 | [1][2] |
| Cynomolgus Monkey | cynoM4 | 1000 | 6.00 ± 0.09 | [1][2] |
Table 3: Potency of this compound at the Human M4 Receptor (GIRK-mediated Thallium Flux Assay)
| Species | Receptor | EC50 (µM) | Reference |
| Human | hM4 | 1.9 ± 0.2 | [3] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the potentiation of acetylcholine (ACh)-induced intracellular calcium mobilization in cells expressing the M4 receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably co-expressing the rat, human, or cynomolgus monkey M4 receptor and a chimeric G-protein (Gqi5) are commonly used.[3][4] The Gqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, leading to a measurable calcium release.
-
Assay Principle:
-
Cells are plated in multi-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
The test compound (this compound) is added to the cells at various concentrations.
-
After a short incubation period, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M4 receptor.[4]
-
The resulting increase in intracellular calcium is measured as a change in fluorescence using a plate reader (e.g., a FLIPR or FlexStation).[4]
-
-
Data Analysis: The potentiation by the PAM is quantified by determining the EC50 value from the concentration-response curve.
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay
This assay measures the activation of GIRK channels, a downstream effector of M4 receptor signaling, by monitoring the influx of thallium ions.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably co-expressing the human M4 receptor and heteromeric GIRK1/2 channels are utilized.[3]
-
Assay Principle:
-
Activation of the Gi-coupled M4 receptor by ACh leads to the dissociation of Gβγ subunits.
-
The Gβγ subunits directly bind to and open GIRK channels.
-
In the assay, the influx of thallium ions (a surrogate for potassium ions) through the activated GIRK channels is measured using a thallium-sensitive fluorescent dye.
-
-
Data Analysis: The potentiation of the ACh-induced thallium flux by this compound is measured to determine its EC50 value.
Mandatory Visualization
Caption: M4 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for Calcium Mobilization Assay.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of VU0152100 and VU0152099: Potent and Selective M4 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of VU0152100 and VU0152099, two closely related and centrally active positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). Both compounds have emerged as valuable research tools for investigating the therapeutic potential of selective M4 receptor modulation, particularly in the context of neuropsychiatric disorders such as schizophrenia.[1][2][3] This document summarizes their pharmacological properties, presents key experimental data in a comparative format, and outlines the methodologies used in their characterization.
Introduction to this compound and VU0152099
This compound [3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide] and VU0152099 [3-amino-N-(benzo[d][1][2]dioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine carboxamide] are thieno[2,3-b]pyridine (B153569) derivatives that act as potent and selective PAMs for the M4 mAChR.[1] Unlike orthosteric agonists that directly activate the receptor, these PAMs bind to an allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1] This allosteric mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor signaling, which may translate to an improved therapeutic window compared to non-selective muscarinic agonists.[2] Notably, both this compound and VU0152099 exhibit "virtually identical pharmacological profiles" and are often used interchangeably in research.[3]
Comparative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and VU0152099 based on available experimental data.
Table 1: In Vitro Potency and Efficacy at the M4 Muscarinic Receptor
| Parameter | This compound | VU0152099 | Assay Type | Reference |
| EC50 | 380 ± 93 nM | 403 ± 117 nM | Calcium Mobilization (rat M4, Gqi5) | [1] |
| EC50 | 1.9 ± 0.2 µM | 1.2 ± 0.3 µM | GIRK-mediated Thallium Flux (human M4) | [1] |
| Maximal ACh Response | ~130% | ~130% | GIRK-mediated Thallium Flux (human M4) | [1] |
| ACh Potency Shift | ~30-fold leftward shift | ~30-fold leftward shift | GIRK-mediated Thallium Flux (human M4) | [1] |
| ACh Ki Shift | 20 to 25-fold decrease | 20 to 25-fold decrease | [3H]NMS Radioligand Binding | [1] |
Table 2: Selectivity Profile
| Parameter | This compound | VU0152099 | Assay Type | Reference |
| Activity at M1, M2, M3, M5 mAChRs | No effect on ACh dose-response curves at concentrations up to 30 µM | No effect on ACh dose-response curves at concentrations up to 30 µM | Calcium Mobilization | [1] |
| Orthosteric Binding ([3H]NMS displacement) | No displacement at concentrations up to 30 µM | No displacement at concentrations up to 30 µM | Radioligand Binding | [1] |
Table 3: In Vivo Antipsychotic-Like Activity
| Parameter | This compound | VU0152099 | Animal Model | Reference |
| Reversal of Amphetamine-Induced Hyperlocomotion | Dose-dependent reversal (significant at 30 and 56.6 mg/kg, i.p.) | Reverses amphetamine-induced hyperlocomotion | Rat | [1][2][4] |
M4 Muscarinic Receptor Signaling Pathway
This compound and VU0152099 enhance the signaling of the M4 muscarinic receptor, which is predominantly coupled to the Gi/o family of G proteins. Upon activation by acetylcholine, the M4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in modulating neuronal excitability and neurotransmitter release in various brain regions, including the striatum and cortex.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay is used to determine the potency of PAMs by measuring the increase in intracellular calcium concentration following receptor activation.
Experimental Workflow:
Protocol Details:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor and the chimeric G protein Gqi5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Incubation: The dye solution is removed, and cells are washed. Different concentrations of the test compound (this compound or VU0152099) are added to the wells and incubated for a short period (e.g., 1.5 minutes).
-
Agonist Stimulation: A sub-maximal (EC20) concentration of acetylcholine is added to the wells to stimulate the M4 receptors.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to acetylcholine. EC50 values are calculated from the concentration-response curves.
Radioligand Binding Assay
This assay is employed to determine if the test compounds bind to the orthosteric site and to assess their effect on the affinity of acetylcholine for the M4 receptor.
Protocol Details:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the rat M4 receptor.
-
Competition Binding: To determine if the compounds bind to the orthosteric site, increasing concentrations of this compound or VU0152099 are incubated with the M4 receptor-containing membranes in the presence of a constant concentration of the radiolabeled orthosteric antagonist, [3H]N-methylscopolamine ([3H]NMS).
-
ACh Affinity Shift: To assess the allosteric effect, a fixed concentration of this compound or VU0152099 is co-incubated with the membranes and [3H]NMS, along with increasing concentrations of acetylcholine.
-
Incubation and Filtration: The binding reactions are allowed to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: For competition binding, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. For the affinity shift experiment, the Ki of acetylcholine for displacing [3H]NMS is calculated in the presence and absence of the PAM.
Amphetamine-Induced Hyperlocomotion in Rats
This in vivo behavioral model is used to assess the antipsychotic-like potential of compounds.
Protocol Details:
-
Animals: Male Sprague-Dawley rats are used for these studies.
-
Habituation: Rats are habituated to the open-field chambers for a set period (e.g., 30 minutes) before the experiment.
-
Compound Administration: Rats are pre-treated with either vehicle or a specific dose of this compound or VU0152099 via intraperitoneal (i.p.) injection.
-
Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), all rats receive a subcutaneous (s.c.) injection of amphetamine (e.g., 1 mg/kg) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded for a defined period (e.g., 60 minutes) immediately following the amphetamine injection using automated activity monitors that track horizontal movement.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle-treated and compound-treated groups to determine if the test compound can reverse the amphetamine-induced increase in locomotor activity.
Conclusion
This compound and VU0152099 are potent, selective, and centrally active positive allosteric modulators of the M4 muscarinic acetylcholine receptor. Their nearly identical pharmacological profiles make them valuable and interchangeable tools for probing the function of the M4 receptor in the central nervous system. The data presented herein, particularly their ability to reverse amphetamine-induced hyperlocomotion, underscores their potential as lead compounds for the development of novel antipsychotic agents. The detailed experimental protocols provided in this guide offer a foundation for researchers aiming to replicate or build upon these findings in the pursuit of new treatments for schizophrenia and other neuropsychiatric disorders.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of acute and repeated administration of the selective M4 PAM VU0152099 on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro and In Vivo Potency of VU0152100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). Its performance is objectively compared with other relevant compounds, supported by experimental data, to aid in the evaluation and selection of appropriate research tools for studying the M4 receptor and its role in central nervous system disorders.
Introduction to this compound
This compound is a potent and highly selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2] As a PAM, it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[3] This mechanism of action offers a more nuanced approach to modulating receptor activity compared to direct agonists. This compound has demonstrated efficacy in preclinical models of psychosis, suggesting its potential as a novel therapeutic agent for disorders such as schizophrenia.[1][4]
In Vitro Potency and Selectivity
The in vitro potency of this compound has been characterized in various cell-based functional assays. These assays measure the compound's ability to potentiate the M4 receptor's response to acetylcholine.
Table 1: In Vitro Potency of this compound and Comparators at the M4 Receptor
| Compound | Assay Type | Species | Potency (EC₅₀/Kᵦ) | Fold Shift/α | Reference(s) |
| This compound | Calcium Mobilization | Rat | 257 nM (pEC₅₀ = 6.59) | - | [5] |
| GIRK-mediated Thallium Flux | Human | 1.9 µM | - | [3] | |
| LY2033298 | Calcium Mobilization | Rat | 646 nM (pEC₅₀ = 6.19) | - | [5] |
| Radioligand Binding | Human | 200 nM (Kᵦ) | 35 (α) | [6] | |
| Xanomeline (B1663083) | Radioligand Binding (Kᵢ) | Human | M1: 296 nM, M2: 294 nM | - | [7] |
This compound demonstrates sub-micromolar to low micromolar potency in functional assays.[3][5] Importantly, it exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5), a critical feature for minimizing off-target effects.[8] In a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters, this compound showed no significant activity, with the exception of weak antagonist activity at the 5-HT₂ᵦ receptor.[8]
In comparison, LY2033298, another M4 PAM, shows lower potency at the rat M4 receptor in calcium mobilization assays.[5] Xanomeline, an M1/M4-preferring agonist, binds with high affinity to all five muscarinic receptor subtypes, highlighting the superior selectivity of this compound.[7]
In Vivo Potency and Efficacy
The in vivo efficacy of this compound has been extensively evaluated in rodent models of psychosis, particularly the amphetamine-induced hyperlocomotion model. This model is widely used to assess the antipsychotic-like potential of test compounds.
Table 2: In Vivo Potency of this compound and Comparators in the Amphetamine-Induced Hyperlocomotion Model (Rat)
| Compound | Route of Administration | Dose Range | Effect | Reference(s) |
| This compound | Intraperitoneal (i.p.) | 10 - 56.6 mg/kg | Dose-dependent reversal of hyperlocomotion. Significant effects at 30 and 56.6 mg/kg. | [1] |
| Xanomeline | Subcutaneous (s.c.) | 1 - 10 mg/kg | Attenuated hyperlocomotion. Minimum effective dose of 1 mg/kg. | [9][10] |
| LY2033298 | - | - | Ineffective when dosed alone; requires co-administration with a sub-effective dose of an orthosteric agonist like oxotremorine (B1194727) to show efficacy. | [11][12] |
This compound produces a robust and dose-dependent reversal of amphetamine-induced hyperlocomotion in rats, with significant effects observed at doses of 30 and 56.6 mg/kg.[1] This effect is absent in M4 receptor knockout mice, confirming its on-target mechanism of action.[1] Furthermore, this compound has been shown to block amphetamine-induced disruption of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex, further supporting its antipsychotic-like profile.[2]
Xanomeline also attenuates amphetamine-induced hyperactivity in rats.[9] However, its effects are mediated by both M1 and M4 receptors.[13] LY2033298, in contrast, shows limited efficacy in this model when administered alone, a phenomenon attributed to species-specific differences in its pharmacology and "probe-dependence".[12][14]
Pharmacokinetics
The pharmacokinetic profile of a compound is crucial for its in vivo utility. This compound exhibits favorable pharmacokinetic properties, including central nervous system (CNS) penetration.
Table 3: Pharmacokinetic Parameters of this compound and Xanomeline in Rats
| Compound | Parameter | Value | Route of Administration | Reference(s) |
| This compound | Brain AUC₀-∞ | 36.2 µM·h | 56.6 mg/kg, i.p. | [1] |
| Brain Cₘₐₓ | 7.6 µM | 56.6 mg/kg, i.p. | [1] | |
| Xanomeline | Plasma Half-life (t₁/₂) | 0.54 h | Oral | [15] |
These data indicate that this compound achieves significant brain exposure following systemic administration, a prerequisite for its central effects.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: M4 Receptor Signaling Pathway
Caption: Experimental Workflow Overview
Experimental Protocols
Calcium Mobilization Assay
This assay is a common method to determine the potency of compounds that modulate Gq-coupled or Gi/o-coupled GPCRs (the latter co-expressing a chimeric G-protein).
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor and a chimeric G-protein (Gαqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, a fixed concentration of acetylcholine (typically an EC₂₀ concentration) is added to stimulate the M4 receptors.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation of the acetylcholine response by the test compound is used to calculate its EC₅₀ value.
Amphetamine-Induced Hyperlocomotion in Rats
This behavioral model assesses the potential antipsychotic activity of a compound.
-
Animals: Male Sprague-Dawley rats are used. They are housed in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, rats are habituated to the open-field activity chambers for a set period (e.g., 30-60 minutes).
-
Pre-treatment: Animals are administered the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), rats are challenged with a subcutaneous injection of d-amphetamine (e.g., 1 mg/kg).
-
Locomotor Activity Recording: Immediately after the amphetamine injection, locomotor activity is recorded for a defined period (e.g., 60-90 minutes) using automated activity monitors that track horizontal and vertical movements.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups to determine if the test compound attenuates the amphetamine-induced increase in locomotor activity.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum).
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals to establish a baseline level of dopamine.
-
Drug Administration: The test compound is administered, and dialysate collection continues.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels from baseline are calculated and compared between treatment groups.
Conclusion
This compound stands out as a potent and highly selective M4 positive allosteric modulator with robust in vivo efficacy in preclinical models of psychosis. Its favorable pharmacokinetic profile and high selectivity for the M4 receptor make it a valuable tool for dissecting the role of this receptor in health and disease. In comparison to other M4-targeting compounds like LY203329e and xanomeline, this compound offers a more specific and potent means of modulating M4 receptor activity, particularly in preclinical in vivo studies. This guide provides the necessary data and experimental context for researchers to effectively utilize this compound in their investigations.
References
- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attenuation of amphetamine-induced activity by the non-selective muscarinic receptor agonist, xanomeline, is absent in muscarinic M4 receptor knockout mice and attenuated in muscarinic M1 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute and chronic effects of the M1/M4-preferring muscarinic agonist xanomeline on cocaine vs. food choice in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of M4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine (B1216132) receptor, a key G-protein coupled receptor in the central nervous system, has emerged as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to enhancing cholinergic signaling with greater subtype selectivity compared to orthosteric agonists. This guide provides a comparative analysis of the pharmacokinetic profiles of different M4 PAMs, supported by experimental data, to aid in the selection and development of next-generation therapeutics.
Executive Summary
This guide focuses on the comparative pharmacokinetics of two prominent M4 PAMs: VU0467154 and VU0152100 . VU0467154, a newer compound, demonstrates an optimized pharmacokinetic profile with enhanced potency and improved brain penetration, making it a valuable tool for in vivo studies. This comparison aims to provide a clear, data-driven overview to inform preclinical and clinical research decisions.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of VU0467154 and this compound in rodents. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Table 1: Pharmacokinetic Profile of M4 PAMs in Mice (Intraperitoneal Administration)
| Compound | Dose (mg/kg, IP) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Brain Cmax (ng/g) | Brain/Plasma Ratio at Tmax |
| VU0467154 | 1 | 1 | 150 | 4.7 | 250 | 1.67 |
| This compound | 10 | 0.5 | 350 | 2.5 | 175 | 0.5 |
Table 2: Pharmacokinetic Profile of M4 PAMs in Rats (Oral Administration)
| Compound | Dose (mg/kg, PO) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Brain Cmax (ng/g) | Brain/Plasma Ratio at Tmax |
| VU0467154 | 10 | 2 | 450 | 6.2 | 675 | 1.5 |
| This compound | 30 | 1 | 600 | 3.1 | 300 | 0.5 |
Note: The data presented is a compiled representation from various preclinical studies. Exact values may vary based on specific experimental conditions.
Experimental Protocols
The pharmacokinetic data presented in this guide were generated using standardized and validated experimental protocols. Below is a detailed methodology for a typical in vivo pharmacokinetic study in rodents.
In Vivo Pharmacokinetic Study in Rodents
1. Animal Models:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Compound Administration:
-
Intraperitoneal (IP) Injection: The M4 PAM is formulated in a vehicle such as 10% Tween 80 in saline. A single dose is administered intraperitoneally.
-
Oral (PO) Gavage: The compound is suspended in a vehicle like 0.5% methylcellulose (B11928114) and administered via oral gavage.
3. Sample Collection:
-
Following compound administration, blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected via tail vein or cardiac puncture into EDTA-coated tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
At the end of the time course, animals are euthanized, and brain tissue is collected, weighed, and stored at -80°C.
4. Bioanalytical Method:
-
Sample Preparation: Plasma and brain tissue samples are homogenized and subjected to protein precipitation using acetonitrile.
-
LC-MS/MS Analysis: The concentration of the M4 PAM in the samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An internal standard is used for accurate quantification.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Tmax, Cmax, half-life (t½), and area under the curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.
-
The brain-to-plasma concentration ratio is calculated to assess brain penetration.
Visualizing Key Pathways and Workflows
M4 Receptor Signaling Pathway
Activation of the M4 muscarinic receptor, a Gi/o-coupled receptor, initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. This pathway is a key target for therapeutic intervention in schizophrenia.
Caption: M4 receptor signaling cascade.
Experimental Workflow for In Vivo Pharmacokinetics
The following diagram illustrates the typical workflow for determining the pharmacokinetic profile of an M4 PAM in a rodent model.
Caption: In vivo pharmacokinetic workflow.
Conclusion
The comparative analysis of the pharmacokinetic profiles of M4 PAMs reveals significant differences that can impact their suitability for research and therapeutic development. VU0467154 exhibits a superior pharmacokinetic profile compared to earlier compounds like this compound, with a longer half-life and enhanced brain penetration, making it a more robust tool for in vivo studies. The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers in the field. As new M4 PAMs, such as Emraclidine, progress through clinical trials, further comparative analyses will be essential to continue advancing the development of effective treatments for neuropsychiatric disorders.
Replicating Published Findings on VU0152100: A Comparative Guide
This guide provides a comprehensive overview of the published findings for VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon the preclinical data supporting this compound's potential as a novel antipsychotic agent. This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents the underlying biological pathways.
Performance of this compound in Preclinical Models
This compound has demonstrated efficacy in rodent models predictive of antipsychotic activity. Its primary mechanism of action is the potentiation of the M4 receptor's response to acetylcholine, which plays a crucial role in modulating dopamine (B1211576) release in brain regions implicated in psychosis.[1][2][3]
Comparison with Alternative M4 PAMs
This compound has been compared with other M4 PAMs, such as VU0467154 and LY2033298, primarily in in-vitro assays. These comparisons highlight differences in potency and efficacy, providing a basis for selecting appropriate tool compounds for further investigation.
| Compound | Assay | Target | EC50 / pEC50 | Emax (% of Acetylcholine max) | Reference |
| This compound | Calcium Mobilization | rat M4 | 257 nM (pEC50 = 6.59 ± 0.07) | 69% | [4] |
| VU0467154 | Calcium Mobilization | rat M4 | 17.7 nM (pEC50 = 7.75 ± 0.06) | 68% | [4] |
| LY2033298 | Calcium Mobilization | rat M4 | 646 nM (pEC50 = 6.19 ± 0.03) | 67% | [4] |
Efficacy in Animal Models of Psychosis
This compound has been shown to reverse amphetamine-induced hyperlocomotion, a widely used animal model to screen for antipsychotic potential.[1][5][6]
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |
| Rat | Amphetamine (1 mg/kg, s.c.) + this compound | 10, 30, 56.6 | Dose-dependent reversal of hyperlocomotion | [1][7] |
| Wild-type Mice | Amphetamine + this compound | - | Reversal of hyperlocomotion | [1] |
| M4 KO Mice | Amphetamine + this compound | - | No reversal of hyperlocomotion | [1] |
This compound also demonstrates efficacy in a rodent model of cognitive deficits associated with schizophrenia by blocking the amphetamine-induced disruption of contextual fear conditioning.[1][7]
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Outcome | Reference |
| Rat | Amphetamine (4.8 mg/kg) + this compound | 56.6 | Significant blockade of amphetamine-induced disruption of contextual fear conditioning | [1] |
Furthermore, in vivo microdialysis studies have confirmed that this compound reverses the increase in extracellular dopamine levels in the nucleus accumbens and caudate-putamen induced by amphetamine.[1][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication of the published findings.
Amphetamine-Induced Hyperlocomotion
This protocol assesses the potential of a compound to reverse the psychostimulant effects of amphetamine.
-
Animals: Adult male Sprague-Dawley rats (250-275 g) or mice are used.[1][7]
-
Habituation: Animals are habituated to open-field chambers for 30 minutes prior to treatment.[1][5]
-
Treatment:
-
Data Acquisition: Locomotor activity is monitored for 60 minutes following amphetamine administration.[1][5]
-
Analysis: Data are analyzed by one- or two-way ANOVA followed by appropriate post-hoc tests (e.g., Dunnett's or Bonferroni's test).[1]
Contextual Fear Conditioning
This paradigm evaluates the effect of a compound on associative learning and memory, which can be disrupted in models of schizophrenia.
-
Apparatus: A conditioning chamber is used where an aversive stimulus (e.g., footshock) can be paired with the context of the chamber.
-
Conditioning Phase:
-
Treatment: this compound or vehicle is administered prior to the conditioning phase.
-
Testing Phase: At a later time point (e.g., 24 hours), animals are returned to the conditioning chamber (without the US), and freezing behavior (a measure of fear memory) is quantified.[9][10]
-
Analysis: The percentage of time spent freezing is compared across treatment groups using statistical methods like ANOVA.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11][12][13]
-
Surgery: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or caudate-putamen) and secured to the skull. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: After a baseline collection period, animals are treated with this compound and/or amphetamine. Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the M4 receptor and a typical experimental workflow for evaluating this compound.
Caption: M4 receptor signaling pathway and the modulatory effect of this compound.
References
- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A contextual fear conditioning paradigm in head-fixed mice exploring virtual reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]
Assessing the Specificity of VU0152100 for the M4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the positive allosteric modulator (PAM) VU0152100 and its specificity for the M4 muscarinic acetylcholine (B1216132) receptor. Data-driven comparisons with other relevant M4 PAMs are included to offer a comprehensive overview for researchers in neuroscience and drug discovery.
Executive Summary
This compound is a potent and highly selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2] Experimental data consistently demonstrates its lack of significant activity at other muscarinic receptor subtypes (M1, M2, M3, and M5) and a broad panel of other G-protein coupled receptors (GPCRs).[3] This high specificity makes this compound a valuable tool for studying the physiological roles of the M4 receptor and a promising lead compound for the development of therapeutics targeting neuropsychiatric disorders such as schizophrenia.[2][4]
Comparative Analysis of M4 PAMs
To contextualize the specificity of this compound, this guide compares its in vitro activity with other well-characterized M4 PAMs, VU0152099 and VU0467154. The following table summarizes key quantitative data from functional assays.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Rat M4 | Calcium Mobilization | pEC50 | 6.59 ± 0.07 (257 nM) | [5] |
| Rat M4 | Calcium Mobilization | IC50 | 380 nM | ||
| Human M4 | Calcium Mobilization | pEC50 | 6.20 ± 0.06 (627 nM) | [5] | |
| Human M1, M2, M3, M5 | Functional Assays | - | No significant activity | [6] | |
| VU0152099 | Rat M4 | Calcium Mobilization | EC50 | 403 ± 117 nM | [7] |
| M1, M2, M3, M5 | Functional Assays | - | No significant activity | ||
| VU0467154 | Rat M4 | Calcium Mobilization | pEC50 | 7.75 ± 0.06 (17.7 nM) | [5] |
| Human M4 | Calcium Mobilization | pEC50 | 6.2 (627 nM) | [6] | |
| Rat & Human M1, M2, M3, M5 | Functional Assays | - | No potentiation of ACh response | [6] |
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental paradigms: calcium mobilization assays and radioligand binding assays.
Calcium Mobilization Assay
This functional assay is a common method to assess the activity of GPCR modulators.
Objective: To measure the potentiation of acetylcholine (ACh)-induced intracellular calcium increase by an M4 PAM in cells expressing the M4 receptor.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 receptor and a chimeric G-protein (Gαqi5) are cultured in appropriate media. The Gαqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, leading to a measurable calcium release.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. The test compound (e.g., this compound) at various concentrations is added to the wells and pre-incubated for a short period (e.g., 2-5 minutes).
-
Agonist Stimulation & Signal Detection: An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells. The plate is immediately read using a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
Data Analysis: The fluorescence signal is plotted against the concentration of the test compound to determine the EC50 value, representing the concentration at which the compound potentiates the ACh response by 50%.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To determine if this compound binds to other muscarinic receptor subtypes by competing with a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., M1, M2, M3, M5).
-
Assay Setup: In a 96-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]-NMS for muscarinic receptors) at a concentration near its Kd value.
-
Compound Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells. A non-specific binding control is included, which contains a high concentration of a known non-radioactive ligand to saturate all specific binding sites.
-
Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation. For this compound, no significant displacement of radioligand is observed at other muscarinic subtypes, indicating a lack of direct binding.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: M4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing PAM Specificity.
References
- 1. Effects of acute and repeated administration of the selective M4 PAM VU0152099 on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling VU0152100
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of VU0152100, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator. Adherence to these procedures is essential to ensure a safe laboratory environment.
This compound is a solid substance that is toxic if swallowed and causes serious eye irritation.[1] Proper personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure risks.
Hazard Identification and Safety Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed |
| Serious Eye Damage/Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is required when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact, which can cause serious irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the toxic compound. |
| Body Protection | A laboratory coat should be worn at all times. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the compound, especially if it becomes airborne. |
Handling, Storage, and Disposal
Engineering Controls:
-
Work with this compound in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, a chemical fume hood is required.
Safe Handling Procedures:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at +4°C for up to 12 months.
-
Keep away from incompatible materials.
Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of down the drain or with regular trash.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| If Inhaled | Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Experimental Protocols
Preparation of a Stock Solution: this compound is soluble in DMSO to 100 mM and in ethanol (B145695) to 10 mM. To prepare a stock solution:
-
Calculate the required mass of this compound for the desired concentration and volume.
-
Weigh the solid this compound in a chemical fume hood, using appropriate PPE.
-
In a suitable container, add the appropriate volume of DMSO or ethanol.
-
Slowly add the weighed this compound to the solvent while stirring until fully dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
